Product packaging for sec-Butyl sulfoxide(Cat. No.:CAS No. 13153-06-5)

sec-Butyl sulfoxide

Cat. No.: B089198
CAS No.: 13153-06-5
M. Wt: 162.3 g/mol
InChI Key: PARCUCWFQOWGFX-UHFFFAOYSA-N
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Description

Role of Chiral Sulfoxides in Modern Organic Synthesis

Chiral sulfoxides have become powerful auxiliaries in modern organic synthesis, primarily used to control the stereochemical outcome of reactions. medcraveonline.comnih.gov Their ability to direct the formation of new stereocenters with high selectivity has made them invaluable in the synthesis of natural products and pharmaceuticals. medcraveonline.comresearchgate.netwiley-vch.de

The applications of chiral sulfoxides as auxiliaries are extensive and include:

Diastereoselective Reductions: The reduction of β-ketosulfoxides is a well-established method for producing optically active β-hydroxy sulfoxides, which are versatile intermediates for synthesizing other chiral molecules like epoxides. medcraveonline.com

Carbon-Carbon Bond Formation: Chiral sulfoxides are employed in a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol-type condensations, Michael additions, and Diels-Alder reactions. msu.edu

Pummerer Reaction: In this self-immolative process, the chirality at the sulfur atom is effectively transferred to an adjacent carbon atom, creating α-acyloxy sulfides. medcraveonline.com

The synthetic versatility of chiral sulfoxides is enhanced by the fact that the sulfinyl group can be introduced and removed under relatively mild conditions. nih.gov Common methods for preparing enantiomerically pure sulfoxides include the asymmetric oxidation of prochiral sulfides and the reaction of organometallic reagents with chiral sulfinates. medcraveonline.comwiley-vch.demsu.edu

Overview of the Research Landscape for sec-Butyl Sulfoxide (B87167) and Analogous Branched Chiral Sulfoxides

Research into chiral sulfoxides often focuses on derivatives with sterically demanding groups, such as tert-butyl sulfoxide, due to their high degree of stereoinduction. nih.govwiley-vch.de While sec-butyl sulfoxide itself is less commonly cited in high-impact asymmetric synthesis literature compared to its tert-butyl analogue, research on related branched alkyl sulfoxides provides insight into their properties and potential applications.

Branched sulfoxides are typically synthesized via the oxidation of their corresponding sulfides. organic-chemistry.org For instance, di-sec-butyl sulfoxide can be prepared from di-sec-butyl sulfide (B99878). chemsrc.comchemdad.com The synthesis of more complex sulfoxides can be achieved through various methods, including the reaction of sulfenate anions with electrophiles or the activation of tert-butyl sulfoxides with reagents like N-bromosuccinimide (NBS) to react with various nucleophiles. nih.govacs.org

A specific application for a branched sulfoxide analogous to this compound was found in molecular biology. Methyl this compound was investigated as an additive to enhance the polymerase chain reaction (PCR) of DNA templates with high guanine-cytosine (GC) content. tandfonline.com The study demonstrated that it was highly effective for targets with moderately high GC content, exhibiting perfect specificity at its optimal concentration. tandfonline.com

Performance of Methyl this compound in PCR Enhancement of GTP Target (58% GC)

PropertyValue
Potency (Normalized to DMSO)3.33
Best Specificity (%)100
Effective Concentration Range (M)0.03–0.31

Data sourced from a study on sulfoxide additives for enhancing PCR of GC-rich templates. tandfonline.com

The physicochemical properties of various this compound analogues and related compounds have been documented, providing a basis for their potential use in different applications.

Physicochemical Properties of this compound Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Di-sec-butyl sulfoxideC8H18OS162.29263.4 (at 760 mmHg)0.949
sec-Butyl ethyl sulfoxideC6H14OS134.24--
sec-Butyl methyl sulfide (precursor)C5H12S104.21116-1170.824
Di-sec-butyl sulfide (precursor)C8H18S146.291650.839

Data compiled from various chemical databases. chemsrc.comnih.govchemicalbook.com

While direct research on this compound as a chiral auxiliary is not as widespread as for other branched sulfoxides, the existing data on its analogues highlight the continued exploration of this class of compounds in diverse scientific fields, from organic synthesis to biochemical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18OS B089198 sec-Butyl sulfoxide CAS No. 13153-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13153-06-5

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

IUPAC Name

2-butan-2-ylsulfinylbutane

InChI

InChI=1S/C8H18OS/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

PARCUCWFQOWGFX-UHFFFAOYSA-N

SMILES

CCC(C)S(=O)C(C)CC

Canonical SMILES

CCC(C)S(=O)C(C)CC

Origin of Product

United States

Synthetic Methodologies for Sec Butyl Sulfoxide and Analogous Chiral Sulfoxides

Asymmetric Oxidation of Prochiral Sulfides

The enantioselective oxidation of prochiral sulfides is a cornerstone for accessing optically active sulfoxides, which are valuable as chiral auxiliaries and are present in numerous biologically active molecules. rsc.orgmdpi.com The success of this method hinges on the catalyst's ability to differentiate between the enantiotopic faces of the sulfide (B99878) substrate.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes, in conjunction with chiral ligands, are powerful catalysts for the asymmetric oxidation of sulfides. ucc.ie These systems typically activate an oxidant, such as a hydroperoxide or hydrogen peroxide, and create a chiral environment around the metal center, which directs the oxidation to one side of the sulfur atom.

In the mid-1980s, the Sharpless epoxidation reagent, originally developed for the asymmetric epoxidation of allylic alcohols, was modified independently by the research groups of Kagan and Modena for the asymmetric oxidation of sulfides. ucc.iewiley-vch.delibretexts.org The most common system, often referred to as the Kagan-Modena oxidation, utilizes a complex formed from titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and water, with an alkyl hydroperoxide as the oxidant. ucc.iewiley-vch.de

The initial stoichiometric procedures were later developed into catalytic versions. wiley-vch.de The choice of hydroperoxide can significantly impact the enantioselectivity, with cumyl hydroperoxide (CHP) often providing better results than tert-butyl hydroperoxide (TBHP). libretexts.orgmedcraveonline.com The addition of water to the catalytic system is also crucial for achieving high enantioselectivity. ucc.ie These titanium-based catalysts have been successfully applied to a wide range of sulfides, including aryl alkyl sulfides, affording sulfoxides with high enantiomeric excess (ee). rsc.orge3s-conferences.org For instance, a modified Kagan system was employed to prepare the pharmaceutical agent esomeprazole (B1671258) in high enantioselectivity. ucc.ie Furthermore, titanium complexes with other chiral ligands, such as BINOL (2,2'-dihydroxy-1,1'-binaphthyl) and various Schiff bases, have also been developed and shown to be effective catalysts for asymmetric sulfoxidation. rsc.orgingentaconnect.comlookchem.com Chiral Ti-salen and Ti-salan complexes have also demonstrated effectiveness in catalyzing the oxidation of sulfides with aqueous hydrogen peroxide. libretexts.orgrsc.orgresearchgate.net

Table 1: Asymmetric Oxidation of Sulfides using Titanium-Based Catalysts

Sulfide Substrate Chiral Ligand Oxidant Yield (%) ee (%) Reference
Thioanisole (R,R)-DET TBHP ~30-40 >99.9 rsc.org
Methyl phenyl sulfide Chiral Schiff base (R=tBu) H₂O₂ 89 73 ingentaconnect.com
Aryl methyl sulfides (R)-BINOL Hydroperoxide 2a Good Good lookchem.com
Thioethers (R)-1 (Ti-salan MOF) 30% aq. H₂O₂ 54-90 (conv.) 23-62 rsc.org
Pyridylmethylthiobenzimidazoles Chiral Ti-salan H₂O₂ >96 up to 96 researchgate.net

Chiral vanadium complexes, particularly those with Salan ligands (N,N'-alkyl bis(salicylamine)), have emerged as highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.orgnih.gov These V-Salan systems often exhibit superior reactivity and enantioselectivity compared to their V-Salen (N,N'-alkylene bis(salicylideneimine)) counterparts. nih.gov The catalyst is typically formed in situ from a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), and a chiral Salan ligand. organic-chemistry.orgacs.org

The methodology is general for a variety of sulfides, consistently producing sulfoxides in high yields and with high enantiomeric excess. organic-chemistry.org Optimization studies have shown that the choice of solvent is critical, with chloroform (B151607) often being the most effective. organic-chemistry.org The high enantioselectivity is a direct result of the asymmetric oxidation process itself, rather than a subsequent kinetic resolution of the racemic sulfoxide (B87167). organic-chemistry.orgnih.gov While V-Salan complexes show great promise, there have been some reports of difficulty in reproducing results, highlighting the sensitivity of these catalytic systems. ulisboa.pt

Table 2: Vanadium-Salan Catalyzed Asymmetric Sulfoxidation

Sulfide Substrate Chiral Ligand Oxidant Solvent Yield (%) ee (%) Reference
Various Sulfides Chiral Salan H₂O₂ CHCl₃ Good High organic-chemistry.org
Methyl phenyl sulfide Chiral Salan H₂O₂ - High High acs.org
Alkyl aryl sulfides 3,5-diiodo Schiff base H₂O₂ - High High medcraveonline.com

Iron, being an abundant and environmentally benign metal, is an attractive choice for catalysis. Chiral iron(III) complexes have been successfully employed in the asymmetric oxidation of sulfides. rsc.org A notable system involves a chiral N,N'-dioxide-iron(III) complex, which catalyzes the enantioselective sulfoxidation of a broad range of aryl alkyl and dialkyl sulfides using aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. rsc.orgrsc.org

This method provides the corresponding chiral sulfoxides in moderate to excellent yields and with high enantioselectivities. rsc.org The utility of this system has been showcased in the gram-scale synthesis of the (R)-enantiomer of the drug modafinil. rsc.orgrsc.org The reaction conditions are generally mild, and the catalyst loading can be kept low. rsc.org More recently, a photoswitchable iron(III) salen phosphate (B84403) catalyst has been developed, which can catalyze the enantiodivergent oxidation of prochiral sulfides, producing either the (R)- or (S)-sulfoxide depending on the isomeric state of the catalyst, which is controlled by light. nih.gov

Table 3: Iron(III)-Catalyzed Asymmetric Sulfoxidation of Sulfides

Catalyst System Oxidant Substrate Scope Yield (%) ee (%) Reference
Chiral N,N′-dioxide–Fe(OTf)₃ 35% aq. H₂O₂ Aryl alkyl & dialkyl sulfides 60-98 56-99 rsc.org
Photoswitchable Fe(III) salen phosphate - Prochiral aryl alkyl sulfides - up to 75 (R), up to 43 (S) nih.gov
Chiral Fe(salan) complex H₂O₂ Sulfides - - organic-chemistry.org

Inspired by the action of cytochrome P450 enzymes, manganese-porphyrin and related complexes have been developed as effective catalysts for asymmetric sulfoxidation. organic-chemistry.orgorganic-chemistry.org A porphyrin-inspired manganese complex has been shown to catalyze the rapid oxidation of a wide array of sulfides, including sterically hindered ones, with high yields and excellent enantioselectivities using hydrogen peroxide. organic-chemistry.org This system overcomes some of the limitations of earlier catalysts and has been applied to the gram-scale synthesis of the drug esomeprazole. organic-chemistry.org

Mechanistic studies suggest that a high-valent manganese(V)-oxo species is the active oxidant. organic-chemistry.org Further investigations point towards a high-valent manganese(IV)-oxo cation radical species as the reactive intermediate, particularly in the oxidation of heteroaromatic sulfides. acs.org These catalysts are also effective under flow conditions, which can lead to improved yields and enantioselectivities in shorter reaction times. researchgate.net

Table 4: Manganese-Porphyrin Catalyzed Asymmetric Sulfoxidation

Catalyst System Oxidant Substrate Scope Yield (%) ee (%) Reference
Porphyrin-inspired Mn complex H₂O₂ Broad range of sulfides High up to >99 organic-chemistry.org
Mn complex with porphyrin-like ligand H₂O₂ Heteroaromatic sulfides up to 90 up to >99 acs.org
Jacobsen-type Mn complex (immobilized) H₂O₂ Methylthioarenes - up to 89 researchgate.net

Copper-based catalysts offer an inexpensive and readily available option for asymmetric sulfoxidation. ucc.ie Chiral copper complexes, often derived from Schiff base ligands, have been used to catalyze the oxidation of sulfides with aqueous hydrogen peroxide. ucc.ieucc.ie While early attempts resulted in limited success with low enantioselectivities, more recent studies have achieved significant improvements. acs.org

The enantioselectivity of copper-catalyzed oxidations is highly dependent on the steric properties of the sulfide substituents, the solvent, and the ligand structure. ucc.ieucc.ie Notably, high enantioselectivity (up to 93% ee) has been reported for the oxidation of 2-naphthylmethyl phenyl sulfide. ucc.ieacs.org The addition of co-catalysts or additives like N-methylmorpholine N-oxide (NMO) can improve the chemical yield, presumably by preventing product inhibition. ucc.ieacs.org Chiral copper metal-organic frameworks (MOFs) have also been investigated as recyclable heterogeneous catalysts for this transformation, affording sulfoxides in moderate yields and enantioselectivities. thieme-connect.com

Table 5: Copper-Catalyzed Asymmetric Sulfoxidation

Catalyst System Oxidant Substrate Yield (%) ee (%) Reference
Cu-Schiff base aq. H₂O₂ 2-Naphthyl benzyl (B1604629) sulfide - 97 ucc.ie
Cu-Schiff base aq. H₂O₂ 2-Naphthylmethyl phenyl sulfide up to 30 93 ucc.ie
Chiral Cu MOF H₂O₂ or UHP Methyl benzyl sulfide 65 68 thieme-connect.com
Cu-Schiff base aq. H₂O₂ Aryl benzyl & aryl alkyl sulfides up to 92 up to 84 ucc.ie
Molybdenum-Based Catalysts

Molybdenum-catalyzed asymmetric sulfoxidation has been explored as a route to chiral sulfoxides. researchgate.net Complexes prepared from Mo(acac)2 and bis-hydroxamic acids, using trityl hydrogen peroxide (THP) as the oxidant, have demonstrated the ability to produce sulfoxides in good yields (66–99%) and with enantiopurities ranging from 54–86% ee. ucc.ie In some cases, increasing the amount of oxidant and reaction time has led to a significant improvement in enantioselectivities, reaching 92–99% ee. ucc.ie

Another notable molybdenum-based system involves a chiral Ti complex formed in situ from Ti(i-PrO)4, (R,R)-diphenylethane-1,2-diol, and water. acs.org This protocol has proven versatile for the asymmetric oxidation of aryl alkyl and aryl benzyl sulfides. acs.org While specific data for sec-butyl sulfoxide is not detailed, the oxidation of various aryl alkyl sulfides using this method consistently yields sulfoxides with enantiomeric excesses (ee) between 70-80% and chemical yields of 60-73%. acs.org A key advantage of this method is its relative insensitivity to the steric size of the alkyl group and the nature of the aryl substituent. acs.org

Catalyst SystemSubstrate TypeOxidantYield (%)ee (%)Reference
Mo(acac)2 / bis-hydroxamic acidsGeneral SulfidesTHP66-9954-99 ucc.ie
Ti(i-PrO)4 / (R,R)-diphenylethane-1,2-diol / H2OAryl Alkyl SulfidesHydroperoxides60-7370-80 acs.org
Ti(IV) / (R)-BINOLGeneral SulfidesNot SpecifiedNot SpecifiedNot Specified nih.gov
Rhodium-Catalyzed Protocols

Rhodium catalysts have also been employed in the synthesis of chiral sulfoxides. A notable example is the use of a dirhodium(II) carboxylate complex, Rh2(esp)2, which catalyzes the sulfoxidation of organic sulfides using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org A practical advantage of this system is the precipitation of the catalyst as a Rh2(esp)2-sulfoxide complex after the reaction, allowing for convenient separation and reuse without significant loss of activity. organic-chemistry.org

Furthermore, rhodium(III) catalysts have been utilized in the enantioselective C–H alkynylation of both achiral and racemic sulfoxides, providing a pathway to a diverse range of chiral sulfoxides with good yields and excellent enantioselectivity (up to 99% ee). rsc.org This method's success is attributed to the synergistic effect of a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst and a chiral carboxamide additive. rsc.org

Palladium-Catalyzed Approaches

Palladium-catalyzed methods offer an alternative for the synthesis of sulfoxides. One approach involves the direct sulfinylation of organoborons with sulfinate esters, which is facilitated by a palladium precatalyst. nih.gov This method is notable for its tolerance of various functional groups that might be susceptible to oxidation in traditional multi-step syntheses. nih.gov

Another innovative palladium-catalyzed method is the enantioselective arylation of aryl sulfenate anions, which are generated from aryl benzyl sulfoxides and reacted with aryl bromides. conicet.gov.ar A (JosiPhos)Pd-based catalyst has been shown to effectively promote this asymmetric arylation, yielding a wide array of enantioenriched diaryl, aryl heteroaryl, and diheteroaryl sulfoxides with good functional group compatibility. conicet.gov.ar

Other Transition Metal Catalysts (e.g., Nb, W, Os, Zr, Al)

A variety of other transition metals have been investigated for their catalytic activity in asymmetric sulfoxidation. ucc.ie

Niobium (Nb): Niobium-catalyzed sulfur oxidations have been shown to be both chemo- and stereoselective, producing sulfoxides with high enantioselectivities. acs.org

Tungsten (W): Recyclable silica-based tungstate (B81510) interphase catalysts have been used for the selective oxidation of various aromatic and aliphatic sulfides to sulfoxides and sulfones with good to excellent yields at room temperature using 30% H2O2. organic-chemistry.org

Osmium (Os): While less common, osmium has been explored as a catalyst in asymmetric sulfide oxidation. ucc.ie

Zirconium (Zr): In 1999, a partially hydrolyzed zirconium catalyst with a polydentate ligand was reported for asymmetric sulfoxidation using alkyl hydroperoxides. whiterose.ac.uk

Aluminum (Al): Katsuki and coworkers developed water-compatible aluminum (salalen) catalyst complexes for asymmetric sulfide oxidation with aqueous hydrogen peroxide. whiterose.ac.uk While initial results with an Al(salanen) complex were modest, complexes containing a binol-based salalen ligand provided excellent enantioselectivity (97-99% ee) and yields (81-91%) for various alkyl aryl sulfoxides. whiterose.ac.uk This high optical purity was attributed to a synergistic kinetic resolution process accompanying the initial asymmetric oxidation. whiterose.ac.uk

Non-Metal Catalyzed Asymmetric Sulfoxidation (e.g., Confined Chiral Brønsted Acids)

Confined chiral Brønsted acids have emerged as powerful non-metal catalysts for the asymmetric oxidation of a broad range of sulfides to sulfoxides using hydrogen peroxide. organic-chemistry.orgcapes.gov.br This methodology is notable for its wide substrate scope and high enantioselectivity, which is comparable to many of the best metal-based systems. organic-chemistry.orgcapes.gov.br The high yields and enantiomeric excesses are often the result of an efficient initial asymmetric oxidation followed by an effective kinetic resolution. organic-chemistry.org This approach has been successfully applied to the synthesis of various alkyl aryl sulfides. organic-chemistry.org The Tang and Li group also utilized a chiral Brønsted acid for the enantioselective synthesis of chiral sulfinamides from the oxidation of sulfenamides. nih.gov

Biocatalytic Asymmetric Sulfoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. acsgcipr.org Enzymes such as monooxygenases, peroxidases, and cytochromes P450 are capable of catalyzing the asymmetric oxidation of sulfides with high enantioselectivity. frontiersin.orgnih.gov

Monooxygenases: Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-containing enzymes that can perform enantioselective sulfoxidation. acsgcipr.orgmdpi.com For instance, Polycyclic Ketone Monooxygenase (PockeMO) from Thermothelomyces thermophila has been successfully used to oxidize various alkyl aryl sulfides with good selectivities and moderate to high activities. mdpi.com Phenylacetone monooxygenase (PAMO) is another well-studied BVMO; while the wild-type enzyme typically produces (S)-sulfoxides, directed evolution has yielded mutants with reversed (R)-selectivity. mdpi.com Cyclohexanone monooxygenase is also effective, catalyzing the asymmetric oxidation of numerous alkyl aryl sulfides to sulfoxides with enantiomeric excesses up to 99%. researchgate.net

Peroxidases: Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of sulfides using hydrogen peroxide. mdpi.com Initial studies with HRP showed disappointing results, but site-directed mutagenesis, such as replacing a specific phenylalanine with leucine, significantly improved the enzyme's ability to produce (S)-alkyl aryl sulfoxides with high optical purity (ee > 90%). mdpi.com

Cytochromes P450: Cytochrome P450 monooxygenases (P450s) represent a versatile class of enzymes for asymmetric sulfoxidation. researchgate.net For example, a cytochrome P450 from Parvibaculum lavamentivorans DS-1 was used in the asymmetric sulfoxidation of various sulfides, producing the corresponding enantioenriched sulfoxides with up to 82% isolated yield and 99% ee. researchgate.net Screening of P450s from this organism identified enzymes with both excellent S-enantioselectivity (P450PL2 and P450PL7) and complementary R-enantioselectivity (P450PL1 and P450PL9). researchgate.net

Whole-Cell and Isolated Enzyme Systems (e.g., MsrA, Dms)

The kinetic resolution of racemic sulfoxides using enzymes offers a green and highly selective approach to obtaining enantiopure compounds. Reductive enzymes, in particular, have emerged as powerful tools for this purpose by selectively reducing one enantiomer of a racemic sulfoxide to the corresponding sulfide, leaving the other enantiomer in high enantiomeric excess. organic-chemistry.orgrsc.org

Methionine sulfoxide reductases (MsrA and MsrB) and dimethyl sulfoxide (DMSO) reductases (Dms) are the primary enzyme classes employed for this reductive resolution. almacgroup.com MsrA enzymes typically catalyze the reduction of the (S)-enantiomer of sulfoxides, allowing for the isolation of the (R)-enantiomer. frontiersin.orgnih.gov Conversely, MsrB enzymes show opposite stereoselectivity, reducing the (R)-enantiomer to yield the (S)-sulfoxide. frontiersin.orgnih.gov

Whole-cell biocatalysis, often using recombinant E. coli engineered to overexpress these enzymes, is a common and practical approach. researchgate.net For instance, whole E. coli cells overexpressing MsrA have been used to resolve a variety of racemic alkyl aryl sulfoxides, achieving high enantiomeric excess (>99% ee) for the remaining (R)-sulfoxide. Similarly, DmsABC from E. coli has been utilized for the kinetic resolution of various sulfoxides, also demonstrating high enantioselectivity. almacgroup.comfrontiersin.org

While much of the research has focused on aryl alkyl sulfoxides, the substrate scope of these enzymes can extend to dialkyl sulfoxides. Of particular relevance, rational mutagenesis of MsrA has led to the development of mutant enzymes with an expanded substrate scope. For example, the MsrA33 mutant has been shown to be effective in the kinetic resolution of sulfoxides bearing bulkier substituents than methyl, including propyl and butyl groups, achieving excellent enantiomeric excess (up to 99%). This suggests the high potential of engineered MsrA systems for the kinetic resolution of racemic this compound, although specific studies focusing solely on this compound are not extensively detailed in the literature.

Table 1: Examples of Enzymatic Kinetic Resolution of Analogous Chiral Sulfoxides

Enzyme System Substrate Product Configuration Enantiomeric Excess (ee) Reference
Whole-cell E. coli DmsABC Racemic Omeprazole (S)-Esomeprazole 98% almacgroup.com
Isolated MsrA (paMsrA) Racemic Aryl Methyl/Ethyl Sulfoxides (R)-Sulfoxide >99% frontiersin.orgnih.gov
Mutant MsrA33 Racemic Bulky Alkyl Sulfoxides (R)-Sulfoxide up to 99%

Nucleophilic Substitution at Chiral Sulfur Centers

This classical approach involves the reaction of a nucleophile with a diastereomerically pure sulfinyl compound, where the sulfur atom is the chiral center. The reaction typically proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the target sulfoxide.

The Anderson synthesis is a cornerstone for the preparation of enantiomerically pure sulfoxides. The method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, most commonly a menthyl sulfinate, with an organometallic reagent, such as a Grignard reagent. The chiral auxiliary, (-)-menthol, is readily available and allows for the separation of the diastereomeric sulfinate esters by crystallization.

The synthesis of (S_S)-menthyl p-toluenesulfinate is a well-established procedure, and its reaction with various Grignard reagents provides access to a wide range of p-tolyl sulfoxides with high enantiomeric purity. To synthesize a specific enantiomer of this compound, for example, a suitable diastereomerically pure sulfinate ester would be treated with a sec-butyl Grignard reagent (sec-butylmagnesium bromide). The nucleophilic attack of the sec-butyl group on the electrophilic sulfur atom of the sulfinate results in the displacement of the menthoxy group with complete inversion of the stereochemistry at the sulfur center.

While the Anderson synthesis is most famously associated with menthyl p-toluenesulfinates, other chiral auxiliaries, such as diacetone-glucose (DAG), have also been employed to create the necessary diastereomerically pure sulfinate precursors.

A more recent strategy involves the activation of a readily available sulfoxide, such as a tert-butyl sulfoxide, to generate a reactive sulfinyl intermediate that can then be trapped by a nucleophile. This method provides a versatile route to a variety of sulfinyl-containing compounds, including other sulfoxides.

In this approach, an aryl tert-butyl sulfoxide is treated with an activating agent like N-bromosuccinimide (NBS) under acidic conditions. This activation is driven by the formation of a stable tert-butyl cation, which leaves behind a reactive sulfinyl bromide intermediate. This intermediate can then react with a range of nucleophiles, including organometallic reagents.

For the synthesis of this compound, an aryl tert-butyl sulfoxide would first be activated with NBS. The subsequent addition of sec-butylmagnesium bromide would lead to the formation of the desired sec-butyl aryl sulfoxide. This method is advantageous as it avoids the need to prepare and resolve diastereomeric sulfinates and starts from common sulfoxide precursors.

The reaction of organometallic reagents with sulfinyl precursors is a fundamental method for forming the C-S(O) bond in sulfoxides. Beyond the classic Anderson synthesis, modern variations have expanded the scope and practicality of this approach.

One such method involves the one-pot synthesis of unsymmetrical sulfoxides starting from sulfur dioxide. In this procedure, a stable sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), is used as the electrophilic source of the sulfinyl group. The reaction sequence begins with the addition of one equivalent of an organometallic reagent (e.g., a Grignard reagent or an organolithium) to DABSO, which generates a metal sulfinate intermediate. This intermediate is then activated in situ, for example by reaction with trimethylsilyl (B98337) chloride (TMS-Cl), to form a reactive sulfinate silyl (B83357) ester. A second, different organometallic reagent can then be added to displace the silyloxy group and form the unsymmetrical sulfoxide.

To synthesize this compound using this method, one could, for example, first react an aryl Grignard reagent with DABSO, followed by activation with TMS-Cl, and then addition of sec-butylmagnesium bromide to furnish the sec-butyl aryl sulfoxide. This one-pot, three-component approach is highly modular and avoids the isolation of intermediates.

Table 2: General Approaches for Sulfoxide Synthesis via Nucleophilic Substitution

Method Precursor Reagent 1 Reagent 2 Product Reference
Anderson Synthesis Diastereopure Menthyl Sulfinate sec-Butyl Grignard - Chiral this compound
tert-Butyl Sulfoxide Activation Aryl tert-Butyl Sulfoxide NBS / Acid sec-Butyl Grignard sec-Butyl Aryl Sulfoxide

Utilizing Activated Sulfoxide Precursors (e.g., via tert-Butyl Sulfoxide Activation)

Kinetic Resolution Strategies for Enantiopure Sulfoxides

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of sulfoxides, this often involves the selective transformation of one enantiomer, leaving the other enriched.

Oxidative kinetic resolution is a widely used method for obtaining enantiopure sulfoxides. The principle of this technique is the preferential oxidation of one enantiomer of a racemic sulfoxide to the corresponding sulfone, while the other, less reactive enantiomer remains largely unoxidized. This results in the enrichment of the unreacted sulfoxide enantiomer. A key advantage is that this resolution can often be performed in tandem with the asymmetric oxidation of a sulfide, where the catalyst first promotes the enantioselective oxidation of the sulfide to the sulfoxide and then catalyzes the kinetic resolution of the newly formed sulfoxide.

Various metal-based catalytic systems have been developed for this purpose, with chiral vanadium, titanium, and iron complexes being particularly effective. organic-chemistry.org For instance, vanadium complexes with chiral Schiff base ligands have been shown to be highly practical for the asymmetric oxidation of simple alkyl aryl sulfides, where an efficient initial oxidation is followed by an efficient kinetic resolution, leading to high yields and excellent enantiomeric excess of the sulfoxide. Similarly, chiral titanium-binaphthol complexes can catalyze both the asymmetric oxidation and the subsequent kinetic resolution. Chiral iron-salan complexes have also been employed for the asymmetric oxidation of sulfides using hydrogen peroxide, with the over-oxidation to the sulfone contributing to the enantiomeric enrichment of the sulfoxide.

For a racemic mixture of this compound, a suitable chiral oxidizing system would selectively convert one enantiomer (e.g., the (R)-enantiomer) into sec-butyl sulfone at a faster rate than the other enantiomer, allowing for the isolation of the (S)-sec-butyl sulfoxide in high enantiomeric purity. The success of this method depends on a high selectivity factor (k_fast / k_slow), which is a measure of the relative rates of oxidation of the two enantiomers.

Table 3: Catalytic Systems for Oxidative Kinetic Resolution of Analogous Sulfoxides

Catalyst System Oxidant Substrate Type Outcome Reference
Chiral Vanadium-Salan Complex H₂O₂ Alkyl Aryl Sulfides/Sulfoxides High ee and yield of sulfoxide organic-chemistry.org
Chiral Titanium-BINOL Complex Hydroperoxide Alkyl Aryl Sulfides/Sulfoxides High ee of sulfoxide

Desymmetrization Approaches to Chiral Sulfoxides

Synthesis via Sulfenate Anion Intermediates

The formation of a carbon-sulfur bond via nucleophilic sulfenate anions is a versatile and powerful method for synthesizing a wide array of sulfoxides. Sulfenate anions (RSO⁻) are typically generated in situ from various precursors, such as the base-promoted retro-Michael reaction of β-sulfinyl esters or the reaction of specific sulfoxides with organometallic reagents.

Once generated, these transient sulfenate anions can be trapped with various electrophiles.

Reaction with Carbon Electrophiles: The reaction with alkyl halides or other carbon-based electrophiles provides a direct route to sulfoxides. Palladium-catalyzed reactions of sulfenate anions with η³-allylpalladium complexes are effective for synthesizing allyl sulfoxides.

Asymmetric Synthesis: Chiral phase-transfer catalysts can mediate the asymmetric alkylation of β-sulfinyl esters, leading to chiral sulfoxides. Furthermore, palladium-catalyzed asymmetric arylation of an in situ formed sulfenate anion has been used to produce chiral sulfoxides with excellent enantioselectivity (e.g., 93% ee).

A one-pot, three-component synthesis has been developed where an organometallic reagent (e.g., a Grignard reagent) reacts with a sulfoxide reagent to generate a sulfenate anion, which is then trapped by a carbon electrophile to form the final sulfoxide product. This method avoids the need for substrates with pre-existing sulfur functional groups.

Sulfenate PrecursorGeneration MethodElectrophileProduct TypeCatalyst/MediatorReference
β-Sulfinyl estersBase-promoted retro-Michael additionAllylic carbonatesAllyl sulfoxidesPalladium(0)
β-Sulfinyl estersBase-promoted retro-Michael additionAryl halidesAryl sulfoxidesPalladium (asymmetric)
β-Sulfinyl estersBase-promoted retro-Michael additionAlkyl halidesAlkyl sulfoxidesChiral phase-transfer catalyst
Sulfoxide reagentReaction with Grignard reagentAlkyl bromides/iodidesAlkyl sulfoxidesNone (one-pot)
2-Sulfinyl dienesBase-induced rearrangementIntramolecularDienyl diols (via rearrangement)NaH/iPrOH

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of this compound and its analogs, this translates to approaches that minimize waste, avoid hazardous reagents, and operate under mild conditions.

Biocatalysis stands out as a key green strategy. The use of whole-cell systems or isolated enzymes, such as lipases and reductases, for sulfoxide synthesis and resolution avoids toxic metal catalysts and harsh oxidants like m-CPBA. These enzymatic processes are conducted in aqueous media under mild temperature and pH, significantly improving the environmental footprint of the synthesis.

One-pot syntheses, such as the three-component method involving sulfenate anions, represent another advancement. These procedures enhance efficiency by reducing the number of intermediate purification steps, which in turn saves solvents and energy. The use of sulfur dioxide surrogates like DABSO in these one-pot reactions also improves safety and handling compared to gaseous sulfur dioxide.

Visible-Light Photocatalysis (Batch and Flow Systems)

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic transformations, offering a green alternative to traditional methods that often require harsh reagents and conditions. This approach has been successfully applied to the synthesis of sulfoxides from corresponding sulfides through oxidation. The reactions can be conducted in both batch and continuous-flow systems, with the latter offering advantages in terms of scalability, reproducibility, and safety for photocatalytic and gas-liquid phase reactions.

A general method involves the photocatalyzed carbon-carbon bond formation followed by an oxidation step in a one-pot process to yield the desired sulfoxide. For instance, the synthesis of analogous alkyl sulfoxides has been achieved using an iridium-based photocatalyst, such as Ir(dF(CF3)ppy)2(dtbpy), under blue LED irradiation. The reaction mechanism for the oxidation step is believed to involve both single-electron transfer (SET) and energy transfer (EnT) pathways.

In a typical batch process for an analogous alkyl sulfoxide, the reaction is initially performed under an inert atmosphere to facilitate the formation of the sulfide intermediate. Subsequently, exposure to air provides the oxygen required for the oxidation to the sulfoxide. For example, a one-pot reaction sequence involving a Giese addition followed by oxidation successfully yielded the corresponding sulfoxide in high yield.

Continuous-flow systems have demonstrated significant improvements in reaction efficiency and scalability. The use of microreactor-based flow systems allows for precise control over reaction parameters such as residence time and light exposure, leading to higher yields and productivity. This approach is particularly advantageous for reactions involving gaseous reagents like oxygen, as it ensures efficient gas-liquid mixing. The development of these flow systems addresses the common scalability challenges associated with photocatalytic reactions.

While a specific yield for this compound is not detailed in the reviewed literature, the established protocols for other alkyl sulfoxides provide a strong basis for its synthesis. The reaction conditions for the synthesis of a generic alkyl sulfoxide are presented in Table 1.

Table 1: Representative Reaction Conditions for the Synthesis of Alkyl Sulfoxides via Visible-Light Photocatalysis

ParameterCondition
Photocatalyst Ir(dF(CF3)ppy)2(dtbpy)
Light Source Blue LEDs
Solvent Ethanol (B145695)/Water mixture
Oxidant Air
System Batch or Continuous-Flow

Application of Green Solvents and Oxidants

A key aspect of modern synthetic chemistry is the incorporation of green chemistry principles to minimize environmental impact. The photocatalytic synthesis of sulfoxides aligns well with this philosophy by utilizing green solvents and a readily available, environmentally benign oxidant.

The choice of solvent is crucial for a green synthetic process. Instead of traditional volatile organic solvents, mixtures of ethanol and water have been successfully employed. Ethanol is a bio-based solvent, and water is the most environmentally friendly solvent available. Using a co-solvent system can help to overcome solubility issues of reagents while maintaining the green credentials of the reaction. For instance, the use of an ethanol-water mixture was found to be effective in dissolving reagents and facilitating the reaction.

Oxygen from the air serves as the primary oxidant in these photocatalytic systems, replacing the need for stoichiometric, and often hazardous, chemical oxidants. This approach is highly atom-economical and produces minimal waste. The use of air as the oxidant is a significant advantage, making the process more sustainable and cost-effective.

The combination of visible-light photocatalysis with green solvents and oxidants represents a sustainable and efficient methodology for the synthesis of sulfoxides. Research in this area has demonstrated high yields for various sulfoxides, indicating the broad applicability of this method. While specific green metrics for the synthesis of this compound are not available, the general methodology exhibits favorable sustainability profiles. For analogous processes, green metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME) have been reported with high values, underscoring the eco-friendly nature of this synthetic route.

The synthesis of sulfoxides from alkenes and thiols using Rose Bengal as an inexpensive, metal-free photocatalyst and air as the oxidant further highlights the advancements in green synthetic methods for this class of compounds.

Stereochemical Aspects and Configurational Stability of Sec Butyl Sulfoxide

Intrinsic Chirality of the Sulfoxide (B87167) Sulfur Center

The chirality of sec-butyl sulfoxide originates from the electronic and geometric arrangement of the sulfinyl group. The sulfur atom in a sulfoxide is bonded to two carbon atoms and one oxygen atom, and it also possesses a lone pair of electrons. This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape. When the two organic groups attached to the sulfur are different, as in this compound (with a sec-butyl group and another distinct alkyl or aryl group), the sulfur atom becomes a stereogenic center.

The key to this chirality is the high energy barrier to pyramidal inversion at the sulfur atom. Unlike amines, which undergo rapid pyramidal inversion at room temperature, the inversion barrier for sulfoxides is substantial, preventing the interconversion of enantiomers under normal conditions. This configurational stability allows for the isolation of individual, optically stable enantiomers. The bonding between the sulfur and oxygen atoms is complex, having characteristics of both a dative bond and a polarized double bond, which contributes to the rigidity of the pyramidal structure.

Configurational Stability and Inversion Barriers of Sulfoxides

Sulfoxides are configurationally stable at ambient temperatures due to a significant energy barrier to inversion at the sulfur center. This stability means that the rate of racemization (the process of converting an enantiomerically pure sample into a 1:1 mixture of both enantiomers) is slow under normal conditions. The process of inversion involves the sulfur atom and its substituents passing through a planar transition state.

The energy required to overcome this barrier, known as the activation energy for racemization, is generally high for most sulfoxides. The enthalpy of activation for the racemization of typical sulfoxides falls within the range of 35 to 42 kcal/mol (approximately 146 to 179 kJ/mol). This high barrier ensures that chiral sulfoxides, like this compound, can be resolved into their respective enantiomers and will not readily interconvert at room temperature. However, the barrier can be lower for sulfoxides with allylic or benzylic substituents, which can stabilize the transition state.

Table 1: Activation Parameters for Thermal Racemization of Sulfoxides

Sulfoxide Type Enthalpy of Activation (ΔH‡) (kcal/mol) Enthalpy of Activation (ΔH‡) (kJ/mol) Entropy of Activation (ΔS‡) (cal/mol·K)
General Sulfoxides 35–42 146–176 -8 to +4
Diaryl Sulfoxides ~36 ~151 -
Allyl p-tolyl sulfoxide 24.6 102.8 -

This table provides a general overview of the energy barriers for sulfoxide inversion. Specific values for this compound may vary.

Racemization Mechanisms and Control

While configurationally stable, sulfoxides can be induced to racemize under specific conditions through various mechanisms.

Heating a chiral sulfoxide provides the necessary energy to overcome the inversion barrier, leading to racemization. This process typically occurs through pyramidal inversion, where the molecule passes through a planar transition state without any bonds being broken. For most dialkyl or alkyl aryl sulfoxides, this requires high temperatures, often in excess of 200°C. However, some sulfoxides, such as benzyl (B1604629) p-tolyl sulfoxide, can racemize at lower temperatures through a different mechanism involving the homolytic cleavage of a carbon-sulfur bond. Allylic sulfoxides are also a special case, as they can racemize at much lower temperatures (40-70°C) via a -sigmatropic rearrangement through an achiral sulfenate ester intermediate.

In the presence of strong acids, sulfoxides can undergo racemization, often concurrently with oxygen exchange with the medium. The mechanism for the acid-catalyzed oxygen exchange and racemization of n-butyl methyl sulfoxide in sulfuric acid has been studied. The process is believed to involve the protonation of the sulfoxide oxygen, making the sulfur atom more electrophilic. A nucleophile, such as a water molecule, can then attack the sulfur atom. This can lead to an intermediate that allows for the departure of the original oxygen atom (as water) and the inversion of the sulfur stereocenter. The reaction of aryl benzyl sulfoxides with acetic anhydride (B1165640), which is accelerated by acid, provides another example where oxygen exchange and racemization occur, though the rate of racemization is often faster than the rate of oxygen exchange, suggesting multiple contributing pathways.

Certain organometallic reagents, particularly alkyllithiums, can induce racemization in chiral sulfoxides. This occurs via a nucleophilic substitution (SN2) reaction directly at the sulfur atom. In this process, the alkyllithium attacks the sulfur, displacing one of the organic substituents as a carbanion. This displacement proceeds with complete inversion of configuration at the sulfur center. For example, treating an optically active alkyl aryl sulfoxide with an alkyllithium reagent can lead to a new sulfoxide with an inverted stereochemistry. If the incoming alkyl group is the same as the one already present, or if the leaving group can re-attack, this process can lead to racemization. Notably, t-butyllithium has been shown to racemize optically active t-butyl aryl sulfoxides very rapidly, even at -78°C.

Acid-Catalyzed Oxygen Exchange Mechanisms (e.g., exemplified by n-Butyl Methyl Sulfoxide)

The Self-Disproportionation of Enantiomers (SDE) Phenomenon in Chiral Sulfoxides

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic (scalemic) mixture of a chiral compound spontaneously fractionates into enantioenriched and enantiodepleted portions during a physical process like chromatography or distillation. Chiral sulfoxides, due to the polar S–O bond, are particularly prone to this effect, making the sulfoxide group an "SDE-phoric" group.

This behavior is attributed to the formation of diastereomeric molecular aggregates (dimers or oligomers) in solution. Homochiral aggregates (e.g., R-R) and heterochiral aggregates (e.g., R-S) have different physical properties, leading to their separation during processes like achiral column chromatography. For instance, when a scalemic sample of methyl p-tolyl sulfoxide with 86% enantiomeric excess (ee) was subjected to routine flash chromatography, the collected fractions showed a range of ee values from 99.5% in the first fraction to 73.5% in the last. A detailed study on methyl n-pentyl sulfoxide demonstrated that this phenomenon is so robust it can be used to obtain enantiomerically pure samples (>99.9% ee) starting from a sample with a modest ee of less than 35% through simple, gravity-driven achiral column chromatography. This suggests that any chiral sulfoxide, including this compound, is likely to exhibit SDE, which can be both a challenge for accurate analysis and an opportunity for purification.

Chemical Reactivity and Mechanistic Investigations of Sec Butyl Sulfoxide

Oxidative Transformations (to Sulfones)

The oxidation of sulfoxides to sulfones is a common transformation. In the case of sec-butyl sulfoxide (B87167), this can be achieved using various oxidizing agents. The choice of reagent can influence the reaction conditions and selectivity.

Common oxidizing agents for the conversion of sulfides to sulfoxides and subsequently to sulfones include hydrogen peroxide, peracids, and metal-based oxidants. For instance, hydrogen peroxide in the presence of a suitable catalyst can selectively oxidize sulfides to sulfoxides or further to sulfones by controlling the stoichiometry of the oxidant. A combination of periodate (B1199274) and permanganate (B83412) has also been described for the oxidation of sulfides to sulfones, where the periodate first oxidizes the sulfide (B99878) to the sulfoxide, which is then converted to the sulfone by the permanganate.

The mechanism of sulfoxide oxidation often involves a one-step oxygen-transfer reaction. For example, with periodates, the oxygen atom of the oxidant attacks the sulfur atom of the sulfoxide. The transition state geometry is influenced by the overlap of the highest occupied molecular orbital (HOMO) of the sulfoxide and the lowest unoccupied molecular orbital (LUMO) of the oxidizing agent.

Table 1: Examples of Reagents for Sulfide and Sulfoxide Oxidation

Oxidizing Agent/SystemTransformationReference
Hydrogen Peroxide (H₂O₂)Sulfide to Sulfoxide/Sulfone
Peroxytrifluoroacetic AcidSulfide to Sulfone
Sodium Periodate (NaIO₄) / Potassium Permanganate (KMnO₄)Sulfide to Sulfone
Ceric Ammonium (B1175870) Nitrate (CAN) / Sodium Bromate (NaBrO₃)Sulfide to Sulfoxide
Triflic Anhydride (B1165640) (Tf₂O) / Diphenyl SulfoxideSulfide to Sulfoxide

Reductive Transformations (Deoxygenation to Sulfides)

The deoxygenation of sulfoxides to the corresponding sulfides is a fundamental reduction reaction in organic synthesis. A variety of reagents and methods have been developed for this purpose, ranging from metal hydrides to phosphorus compounds and photocatalytic systems.

Reagents such as oxalyl chloride in combination with an alcohol and a tertiary amine can effectively reduce sulfoxides to sulfides under mild conditions. Another approach involves the use of 1,3-dithiane (B146892) catalyzed by an electrophilic bromine source like N-bromosuccinimide (NBS). More recently, visible-light photocatalysis has emerged as a mild and efficient method for sulfoxide deoxygenation, proceeding through a radical chain mechanism involving phosphoranyl radicals. A combination of sodium hydrogen sulfide (NaSH) and hydrochloric acid (HCl) has also been reported for the reduction of sulfoxides, including sec-butyl phenyl sulfoxide, under solvent-free conditions.

Table 2: Selected Reagents for the Reduction of Sulfoxides

Reagent/SystemConditionsReference
Oxalyl chloride, alcohol, tertiary amineLow temperature (e.g., -78 °C)
1,3-Dithiane, cat. NBS/Br₂Room temperature
NaSH·H₂O, aq. HClRoom temperature or 80 °C, solvent-free
Visible light, photocatalyst, PPh₃Room temperature
Boron sulfide (B₂S₃)Inert solvent, room temperature

Reactions at the α-Carbon Position

The protons on the carbon atom adjacent (α) to the sulfoxide group exhibit enhanced acidity, enabling a range of important chemical transformations.

Acidity of α-Protons and Formation of α-Sulfinyl Carbanions

The protons α to the sulfoxide group are acidic due to the electron-withdrawing nature of the sulfinyl group and the ability of the sulfur atom to stabilize the resulting negative charge. This allows for the formation of α-sulfinyl carbanions upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The stability of the carbanion is attributed to the delocalization of the negative charge. These carbanions are potent nucleophiles in organic synthesis.

Nucleophilic Additions and Alkylation Reactions

Once formed, α-sulfinyl carbanions can participate in various carbon-carbon bond-forming reactions. They readily undergo nucleophilic addition to electrophiles such as aldehydes, ketones, and esters. Furthermore, they can be alkylated by reacting with alkyl halides, providing a route to more complex substituted sulfoxides. The choice of the base and reaction conditions can influence the efficiency and selectivity of these reactions.

Chemoselective α-Sulfidation of Amides via Sulfonium (B1226848) Ion Intermediates

A more specialized reaction involving the α-position is the chemoselective α-sulfidation of amides. In this process, a tertiary amide is activated with an electrophilic reagent like trifluoromethanesulfonic anhydride (Tf₂O). The activated amide then reacts with a sulfoxide, such as sec-butyl sulfoxide, which serves as both the sulfur source and a promoter. This leads to the formation of an isolable sulfonium ion intermediate, which can then be converted to an α-sulfide amide. Mechanistic studies suggest that an activated sulfoxide is a key intermediate in this transformation. The use of tert-butyl sulfoxides can lead directly to the α-sulfide amide via spontaneous dealkylation of the sulfonium ion intermediate.

Elimination Reactions (Thermal)

Sulfoxides bearing a β-hydrogen atom can undergo thermal elimination, often referred to as a sulfoxide pyrolysis or a syn-elimination. This reaction proceeds through a cyclic, five-membered transition state in a concerted manner, leading to the formation of an alkene and a sulfenic acid. This process is classified as an Ei (Elimination Internal) mechanism. For this compound, heating would be expected to yield a mixture of butene isomers (1-butene and 2-butene) and sec-butylsulfenic acid. The regioselectivity of the elimination would depend on the relative stabilities of the transition states leading to the different alkene products.

Reactivity with Reactive Halogen Species (e.g., Hypochlorous Acid)

Sulfoxides, including this compound, are known to react with reactive halogen species such as hypochlorous acid (HOCl). This reactivity is primarily centered on the nucleophilic sulfur atom of the sulfoxide group, which can be oxidized further. The reaction's progression and products are highly dependent on the specific conditions and the nature of the halogenating agent.

Identification of Transformation Products

The reaction between a dialkyl sulfoxide like this compound and a reactive halogen species such as hypochlorous acid typically leads to oxidation of the sulfur center. The primary and most common transformation product is the corresponding sulfone. Under certain conditions, particularly with an excess of the halogenating agent, other products may arise from reactions at the alkyl chains, though this is less common for simple alkyl sulfoxides.

The oxidation of a sulfoxide to a sulfone involves the transfer of an oxygen atom from the oxidizing species to the sulfur atom. In the case of this compound reacting with hypochlorous acid, the main product is sec-butyl sulfone. By-products such as hydrochloric acid are also formed. Some studies note that when using hypohalites as oxidants, lower dialkyl sulfides can be oxidized directly to sulfones, while higher, more sterically hindered sulfides may yield sulfoxides. The further oxidation of a sulfoxide to a sulfone is a well-established transformation.

Table 1: Transformation Products of this compound with Hypochlorous Acid

Reactant Reagent Major Product By-product
This compound Hypochlorous Acid (HOCl) sec-Butyl Sulfone Hydrochloric Acid (HCl)

Proposed Mechanistic Pathways (e.g., Transient Chlorosulfonium Cation, Carbanion Intermediates)

The mechanism for the oxidation of sulfoxides by hypochlorous acid can proceed through different pathways. A key proposed pathway involves the nucleophilic attack of the sulfur atom of the sulfoxide on the chlorine atom of HOCl.

This attack results in the formation of a transient chlorosulfonium cation intermediate (R₂S(O)Cl⁺) and a hydroxide (B78521) ion. This intermediate is highly reactive. The subsequent step involves the attack of a water molecule or hydroxide ion on the sulfur atom, leading to the formation of the sulfone and release of a chloride ion and a proton.

An alternative mechanism suggests the initial attack of the sulfoxide's sulfur atom on the oxygen atom of HOCl, which is analogous to oxidations with peroxides. However, for reactions with HOCl, the formation of a chlorosulfonium cation intermediate through attack on the chlorine atom is considered a significant pathway, especially in protic solvents which can stabilize the resulting ionic intermediates. The high free energy of activation required for the formation of these ionic intermediates is considerably lowered by solvation in such solvents.

Nucleophilic Attack at the Sulfur Atom (e.g., with Alkyllithiums)

The sulfur atom in this compound is electrophilic and can be targeted by strong nucleophiles like alkyllithium reagents (e.g., n-butyllithium, sec-butyllithium). These reactions can lead to a formal nucleophilic substitution at the sulfur center, a process often referred to as a metal-sulfoxide exchange.

The reaction is believed to proceed through the reversible addition of the organometallic reagent to the electrophilic sulfur atom. This forms a hypervalent, metastable intermediate known as a σ-sulfurane. This intermediate can then expel one of the groups attached to the sulfur, leading to the formation of a new sulfoxide and a new, more stable organometallic species. The stability of the departing carbanion plays a crucial role in the direction of the exchange. For instance, reacting an aryl alkyl sulfoxide with an alkyllithium reagent can result in the displacement of the alkyl group to form a new dialkyl sulfoxide if the aryl carbanion is more stable.

While this reaction is well-documented, the steric hindrance around the sulfur atom influences the reaction rate. For example, nucleophilic attack is known to be slow for sterically bulky t-butyl sulfoxides. The sec-butyl group presents moderate steric hindrance, so while the reaction is feasible, it would be expected to be slower than with less hindered sulfoxides like dimethyl sulfoxide. Hindered amide bases like LDA are often preferred over alkyllithiums for deprotonation reactions on compounds susceptible to nucleophilic attack, such as sulfoxides.

Table 2: Example of Nucleophilic Attack on a Generic Alkyl Aryl Sulfoxide

Substrate Nucleophile Intermediate Products
Alkyl Aryl Sulfoxide Alkyllithium (R'-Li) σ-Sulfurane New Sulfoxide + New Organolithium

Pummerer-Type Reactions and Related Pathways

The Pummerer reaction is a characteristic transformation of sulfoxides that possess at least one α-hydrogen. The reaction is typically initiated by an activating agent, such as acetic anhydride, which converts the sulfoxide oxygen into a good leaving group. This is followed by the removal of an α-proton and subsequent rearrangement to form an α-acyloxy thioether. However, variations of this pathway exist, including interrupted and extended Pummerer reactions.

Interrupted Pummerer Reactions

In a standard Pummerer rearrangement, the key intermediate is a thionium (B1214772) ion, which is attacked by a nucleophile at the α-carbon. In an interrupted Pummerer reaction , the nucleophile attacks the electrophilic sulfur atom of the activated sulfoxide intermediate directly. This attack intercepts the typical Pummerer pathway, preventing the formation of the thionium ion and leading to different products.

For an alkyl sulfoxide like this compound, after activation with an agent like trifluoroacetic anhydride (TFAA), the resulting activated sulfoxide is a potent electrophile. If a suitable nucleophile (e.g., an arene, an alkene, or even another heteroatom within the same molecule) is present, it can attack the sulfur atom. This leads to the formation of sulfonium salts or other sulfur-containing species, depending on the nature of the nucleophile and subsequent reaction steps. This pathway has been utilized to form new carbon-sulfur and heteroatom-sulfur bonds.

Extended Pummerer Reactions and Vinylogous Pathways

The extended Pummerer reaction and the related vinylogous Pummerer reaction are pathways that are accessible to α,β-unsaturated sulfoxides (vinyl sulfoxides). Therefore, for this compound to undergo these specific reactions, it would first need to be in an unsaturated form, such as sec-butenyl sulfoxide.

These reactions showcase the ability to functionalize a molecule at a position more distant from the sulfur atom, mediated by the conjugated π-system.

Extended Pummerer Reaction : This pathway involves the nucleophilic addition to the β-position of an activated vinyl sulfoxide. The activation of the sulfoxide makes the entire conjugated system electrophilic, and the nucleophile attacks the terminal carbon of the double bond (the β-carbon relative to the sulfur).

Vinylogous Pummerer Reaction : This pathway is mechanistically distinct and involves the deprotonation at the γ-position (the carbon adjacent to the double bond but further from the sulfur). Following activation of the sulfoxide, a base removes a proton from the γ-carbon, creating a carbanion which then leads to a functionalized product at that position.

Table 3: Comparison of Pummerer-Type Pathways for Sulfoxides

Reaction Type Required Substrate Feature Key Mechanistic Step
Classical Pummerer α-Hydrogen Formation of a thionium ion, nucleophilic attack at α-carbon.
Interrupted Pummerer - Nucleophilic attack directly on the activated sulfur atom.
Extended Pummerer α,β-Unsaturation (Vinyl) Nucleophilic attack at the β-carbon of the vinyl group.
Vinylogous Pummerer α,β-Unsaturation (Vinyl) Deprotonation at the γ-carbon.

Mechanistic Studies of Imination Reactions of Sulfoxides

The conversion of sulfoxides to sulfoximines, known as imination, is a crucial transformation in organic synthesis. The mechanism of this reaction can vary significantly depending on the reagents and conditions employed. While these studies may not exclusively use this compound, the fundamental mechanisms are applicable.

One prominent method involves the use of sulfonyl azides, which thermally or photochemically decompose to generate highly reactive sulfonylimido intermediates, also known as sulfonyl nitrenes. These electrophilic species are then trapped by nucleophilic sulfoxides, such as this compound, to form the corresponding N-sulfonylated sulfoximine (B86345). The reaction is believed to proceed primarily through a singlet electrophilic nitrene species.

Transition-metal catalysis offers another pathway. Iron-catalyzed NH imidation of sulfoxides, for instance, has been shown to proceed via an iron-aminyl radical intermediate. The reaction involves a synchronous nucleophilic addition of the sulfoxide to the nitrogen center and a single electron transfer from the ligand to the metal to forge the N–S bond.

Hypervalent iodine reagents in the presence of an ammonia (B1221849) source, such as ammonium carbamate, facilitate the synthesis of unprotected NH-sulfoximines. Mechanistic studies suggest the in-situ formation of an electrophilic iodonitrene. The sulfoxide acts as a nucleophile, attacking this intermediate to form the sulfoximine. In situ NMR monitoring has indicated the formation of an iodonium (B1229267) salt with an N-I bond, which is subsequently cleaved during workup to yield the final product.

Visible-light-mediated photocatalysis provides a modern approach using sulfonyl azides. This method is proposed to proceed through a distinct single electron transfer (SET) based mechanism. It involves the generation of a triplet nitrene, which, due to its diradical nature, reacts with the sulfoxide through an SET process. The resulting radical ion pair then recombines to form the sulfilimine product. This pathway exhibits broad functional group tolerance.

Imination Method Key Intermediate Proposed Mechanism Source
Thermal/PhotochemicalSulfonyl Nitrene (Singlet)Electrophilic attack of nitrene on sulfoxide.
Iron CatalysisIron-Aminyl RadicalSynchronous nucleophilic addition and single electron transfer.
Hypervalent IodineIodonitreneNucleophilic attack of sulfoxide on electrophilic iodonitrene.
Visible-Light PhotocatalysisTriplet NitreneSingle Electron Transfer (SET) between triplet nitrene and sulfoxide.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Sulfoxides, including this compound, are versatile participants in reactions that form new carbon-carbon and carbon-heteroatom bonds. These transformations often proceed through radical or cycloaddition pathways.

Visible-light photocatalysis has enabled the formation of C-C bonds starting from sulfides or sulfoxides. A one-pot method for synthesizing more complex sulfoxides involves a photocatalyzed C-C bond formation followed by oxidation. The mechanism for the C-C bond formation step is confirmed to occur via an α-thiomethyl radical intermediate, which is generated through a single-electron transfer (SET) pathway. In the context of this compound, the corresponding sulfide (sec-butyl methyl sulfide, for example) would be the precursor to the α-radical. This radical intermediate can then add to alkenes in a Giese-type addition to form a new C-C bond. The generation of such sulfur-centered radicals is a key strategy in modern organic synthesis, often employing photoredox catalysts like eosin (B541160) Y or ruthenium and iridium complexes. These methods are valued for being environmentally benign and highly efficient.

A notable multicomponent reaction involves the coupling of tetraynes, sulfoxides, and cyclopropenones to produce C–O/C–S difunctionalized benzene (B151609) derivatives. This process is characterized by multiple bond-forming and bond-cleaving events in a single pot, with high regioselectivity and yields.

Preliminary mechanistic studies propose a sequential pathway:

[2+2] Cycloaddition: The reaction is initiated by a [2+2] cycloaddition between the benzyne (B1209423) (generated in situ from the tetrayne via a hexadehydro-Diels-Alder reaction) and the cyclopropenone.

Ring-Opening: The resulting intermediate undergoes ring-opening.

Protonation and Dealkylation: The sulfoxide, in this case, this compound, is involved in the subsequent steps, which include protonation and dealkylation, leading to the incorporation of a sulfide group (from the dealkylated sulfoxide) and an ester group onto the aromatic ring.

Dimethyl sulfoxide (DMSO) has been shown to be a crucial component in this reaction, though other sulfoxides can also participate. The reaction provides a novel platform for incorporating both sulfide and ester functionalities into valuable aromatic compounds.

Reactant 1 Reactant 2 Reactant 3 Key Mechanistic Steps Product Type Source
TetrayneCyclopropenoneSulfoxide[2+2] Cycloaddition, Ring-Opening, Protonation, DealkylationC–O/C–S Difunctionalized Benzene Derivatives

Photocatalyzed C-C Bond Formation (e.g., via α-Thiomethyl Radical Intermediates)

Kinetics and Mechanisms of Oxygen Exchange Reactions

The oxygen atom of a sulfoxide can be exchanged under certain conditions, a reaction that has been studied to elucidate fundamental mechanistic principles. The mechanism of this exchange is highly dependent on the reaction medium.

In the presence of strong electrophilic activators like triflic anhydride (Tf₂O), sulfoxides undergo oxygen exchange. Isotopic labeling experiments support a mechanism involving the formation of oxodisulfonium (S-O-S) dication intermediates. These intermediates can undergo oxygen-exchange reactions with other sulfoxide molecules present in the solution. The reversibility of this oxygen-exchange process suggests that the stereochemical outcome of related oxidation reactions may be under thermodynamic control, which presents a novel strategy for the stereoselective synthesis of sulfoxides.

In strong acid media, such as concentrated sulfuric acid, sulfoxides undergo concurrent oxygen exchange and racemization. Kinetic studies on diaryl and alkyl aryl sulfoxides have revealed that the mechanism changes with acid concentration.

In less concentrated sulfuric acid (e.g., 65-80%) : The reaction is proposed to proceed through an S_N2-type mechanism, where a water molecule acts as a nucleophile in the rate-limiting step.

In highly concentrated sulfuric acid (e.g., >95%) : The mechanism shifts to a predominant A-1 like (or S_N1-like) process. This pathway is thought to involve highly reactive intermediates such as a dication (–S++–) or a cation radical (–S+•–), formed by the protonation and subsequent dehydration of the sulfoxide.

The rate of oxygen exchange becomes identical to the rate of racemization when chloride ions are added to the sulfuric acid medium, providing further insight into the nature of the intermediates.

Condition Proposed Intermediate(s) Proposed Mechanism Source
Triflic Anhydride (Tf₂O)Oxodisulfonium (S-O-S) DicationReversible oxygen transfer between sulfoxides.
Less Concentrated H₂SO₄Protonated SulfoxideS_N2-type, with water as nucleophile.
Highly Concentrated H₂SO₄Sulfoxide Dication or Cation-RadicalA-1 (S_N1-like) via protonation and dehydration.

Applications of Sec Butyl Sulfoxide in Organic Synthesis and Catalysis

As Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The high configurational stability of the sulfinyl group, coupled with efficient methods for preparing homochiral sulfoxides, has led to their extensive use in the synthesis of enantiomerically enriched compounds.

Diastereoselective Control in Organic Transformations

The sulfinyl group is highly effective in controlling diastereoselectivity in various organic reactions. This control is attributed to the steric and electronic properties of the sulfoxide (B87167), which can influence the approach of reagents to a prochiral center. The nature of the substituents on the carbon atoms alpha and beta to the sulfoxide group strongly influences the reactive conformation and, consequently, the stereochemical outcome.

Stereodirection in Carbonyl Reductions (e.g., β-Keto Sulfoxides)

Acyclic β-keto sulfoxides are readily prepared by reacting an α-sulfinyl anion with an ester. The reduction of the carbonyl group in β-keto sulfoxides provides a powerful method for synthesizing optically active secondary alcohols. The stereochemical outcome of this reduction can be precisely controlled by the choice of reducing agent and the presence or absence of a Lewis acid.

For instance, the reduction of a β-keto sulfoxide with diisobutylaluminium hydride (DIBAL) often proceeds through a six-membered cyclic transition state, leading to one diastereomer. In contrast, using a combination of DIBAL and a Lewis acid like zinc chloride, or using lithium aluminum hydride, can favor the formation of the epimeric alcohol via a different chelated transition state. This methodology has been instrumental in the enantioselective synthesis of valuable building blocks like methyl carbinols, 1,2-diols, and epoxides.

Table 1: Diastereoselective Reduction of β-Keto Sulfoxides

Reducing AgentAdditiveResulting DiastereomerTransition State Model
DIBALNone(RS,S)-carbinolIntramolecular hydride transfer via a six-membered ring
LiAlH4 or DIBALZnCl2(RS,R)-carbinolChelation-controlled six-membered cyclic transition state

Data sourced from a review on the application of chiral sulfoxides in asymmetric synthesis.

Alkylation Reactions

The alkylation of carbanions alpha to a sulfoxide group is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting alkylated products can be transformed into a wide array of functional groups. In the context of asymmetric synthesis, the diastereoselective alkylation of β-keto sulfoxides has been a key step in the synthesis of natural products. For example, the synthesis of juvenile hormone II involved the diastereoselective alkylation of a β-keto sulfoxide, which produced a 9:1 mixture of diastereomers. Subsequent reduction of the ketone afforded a β-hydroxy sulfoxide, a crucial intermediate for the target molecule.

Diels-Alder Reactions (e.g., Sulfinyl Dienophiles)

The Diels-Alder reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds. The use of optically active vinyl sulfoxides as dienophiles is a well-established strategy for asymmetric Diels-Alder reactions. The chiral sulfinyl group acts as a potent chiral auxiliary, inducing high levels of asymmetry in the cycloaddition process. This is due to its ability to differentiate between the diastereotopic faces of the adjacent double bond.

The utility of sulfinyl dienophiles has been demonstrated in the synthesis of natural products. For example, the enantioselective synthesis of (+)-royleanone, an insecticide and disinfectant, employed a sulfinylquinone as a chiral dienophile in a key tandem asymmetric Diels-Alder reaction and pyrolytic sulfoxide elimination sequence.

Utility in Synthesis of N-Heterocycles via Sulfinimines

Sulfinimines, or N-sulfinyl imines, are versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. arkat-usa.org The addition of organometallic reagents to chiral sulfinimines is a highly general and effective method for constructing stereogenic carbon-nitrogen bonds. The resulting sulfinamides can be readily converted into a variety of N-heterocycles, including pyrrolidines and piperidines. researchgate.net

The tert-butanesulfinyl group is a particularly effective chiral auxiliary in this context. researchgate.netrsc.org Chiral N-tert-butanesulfinyl imines serve as valuable intermediates in the enantioselective synthesis of numerous heterocycles, including natural products. researchgate.net For instance, the intramolecular Mannich reaction of a δ-amino β-ketoester derived from a sulfinimine was a key step in the asymmetric synthesis of the quinolizidine (B1214090) alkaloid (-)-epimyrtine. arkat-usa.org

As Chiral Ligands in Asymmetric Catalysis

In addition to their role as stoichiometric chiral auxiliaries, sulfoxides can also function as chiral ligands in transition metal-catalyzed asymmetric reactions. chinesechemsoc.orgresearchgate.net The development of chiral sulfoxide-containing ligands has been an active area of research, leading to the creation of various ligand families, including sulfoxide-phosphine, bis(sulfoxide), and sulfoxide-olefin ligands. chinesechemsoc.org These ligands have been successfully applied in a range of copper-, palladium-, and rhodium-catalyzed asymmetric transformations. chinesechemsoc.org The coordination of the sulfoxide oxygen to the metal center can create a well-defined chiral environment, enabling high levels of enantioselectivity.

For example, chiral tertiary amines and N,N'-dioxides have been shown to be privileged ligands in over 70 types of asymmetric reactions, acting as both organocatalysts and ligands for Lewis acid-catalyzed processes. chinesechemsoc.org While the direct use of sec-butyl sulfoxide as a ligand is less common, its derivatives are incorporated into more complex ligand architectures.

Transition Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides, including this compound derivatives, are recognized for their role as effective ligands in transition metal-catalyzed asymmetric reactions. researchgate.netthieme-connect.com Their success is attributed to their straightforward synthesis, stability, and excellent control over the stereochemical orientation at the sulfur atom. thieme-connect.com The sulfinyl group possesses both a stereogenic center and a site for metal binding, making it a powerful component in the design of chiral ligands. acs.org

The development of chiral sulfoxide ligands for asymmetric catalysis has been an active area of research. researchgate.net These ligands have been successfully employed in a variety of transition metal-catalyzed transformations, including those catalyzed by palladium and rhodium. researchgate.netchinesechemsoc.org The design of novel chiral sulfoxide-containing ligands continues to expand the scope and efficiency of asymmetric catalysis. chinesechemsoc.org

For instance, a series of enantiopure chiral NH2/SO palladium complexes have been synthesized from tert-butylsulfinamide/sulfoxide derivatives. rsc.org These complexes have demonstrated catalytic activity and enantioselectivity in reactions such as the arylation of carboxylated cyclopropanes. rsc.org

Enantioselective Conjugate Addition Reactions

This compound-containing ligands have shown significant promise in rhodium-catalyzed enantioselective conjugate addition reactions. acs.org These reactions are a powerful method for forming carbon-carbon bonds in a stereoselective manner. mdpi.com

Specifically, chiral sulfoxide-olefin hybrid ligands have been designed and have demonstrated excellent catalytic activities and high enantioselectivities (up to 98% ee) in the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. acs.org The steric properties of the alkyl substituent on the chiral ligand can influence the stereoselectivity of the reaction, with sec-butyl groups proving to be efficient. mdpi.com

The versatility of these ligands is further highlighted by their application in the conjugate addition of organoboronic acids to a variety of substrates, including nitroalkenes and α,β-unsaturated sulfonyl compounds. organic-chemistry.org

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition with a Chiral Sulfoxide-Olefin Ligand acs.org

EntryArylboronic Acidα,β-Unsaturated CarbonylProduct Yield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid2-Cyclohexen-1-one9596
24-Methoxyphenylboronic acid2-Cyclohexen-1-one9897
33-Chlorophenylboronic acid2-Cyclohexen-1-one9295
4Phenylboronic acid2-Cyclopenten-1-one9398

Asymmetric Arylation of Imines

The catalytic asymmetric arylation of imines is a significant method for synthesizing chiral amines. researchgate.net While direct examples specifically citing this compound in this context are not prevalent in the provided information, the broader class of chiral sulfoxide ligands has been instrumental in this area. For instance, rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines with arylboronic acids has been achieved using chiral diene ligands. researchgate.net

The development of nickel-catalyzed asymmetric reductive cross-coupling reactions between imide electrophiles and aryl halides provides another avenue for the synthesis of α-aryl imides. acs.org The modularity and mild conditions of such methods highlight the ongoing efforts to expand the toolkit for creating chiral amine derivatives. acs.org

Intramolecular Allylic C-H Amination

Palladium-catalyzed intramolecular allylic C-H amination has emerged as a powerful tool for the synthesis of chiral nitrogen-containing heterocycles. chinesechemsoc.org The use of chiral ligands is crucial for controlling the enantioselectivity of these reactions.

While direct involvement of a simple this compound ligand is not specified, metal-containing Schiff base/sulfoxide ligand combinations have been developed for palladium(II)-catalyzed asymmetric intramolecular allylic C-H amination reactions. chinesechemsoc.orgresearchgate.net These systems have been shown to be effective for both internal and terminal alkenes, producing the C-H amination products with good enantiomeric ratios. researchgate.net Furthermore, sulfoxide-oxazoline palladium(II) complexes have been utilized in allylic C-H aminations, demonstrating high reactivity and selectivity. nih.gov

As Building Blocks and Synthetic Intermediates

Beyond its role in catalysis, this compound and its derivatives serve as valuable building blocks for the synthesis of other important sulfur-containing functional groups.

Preparation of Sulfinamides

Sulfinamides are important structural motifs in medicinal chemistry and can be synthesized from sulfoxides. researchgate.netnih.gov One approach involves the activation of tert-butyl sulfoxides with N-bromosuccinimide (NBS) under acidic conditions, followed by reaction with various nitrogen nucleophiles to yield sulfinic acid amides. organic-chemistry.org

A one-pot, three-component synthesis has been developed where a sulfoxide reagent reacts with a Grignard reagent to form a sulfenate anion. This intermediate can then be trapped with electrophilic amines to produce a range of tertiary, secondary, and primary sulfinamides. researchgate.netnih.gov This method avoids the need for pre-installed sulfur functional groups in the substrates. nih.gov

Table 2: Synthesis of Sulfinamides from a Sulfoxide Reagent nih.gov

EntryGrignard Reagent (RMgX)Amine NucleophileProductYield (%)
1Phenylmagnesium bromideDiethylamineN,N-Diethylbenzenesulfinamide85
2Ethylmagnesium bromideMorpholine4-(Ethylsulfinyl)morpholine78
3Isopropylmagnesium chlorideBenzylamineN-Benzylisopropanesulfinamide82
4Cyclohexylmagnesium bromideAnilineN-Phenylcyclohexanesulfinamide75

Synthesis of Sulfoximines

Sulfoximines are another class of sulfur-containing compounds with significant applications, particularly in drug discovery. nih.gov A direct method for the synthesis of NH-sulfoximines involves the reaction of sulfoxides with bisacetoxyiodobenzene and ammonium (B1175870) carbamate. nih.gov This approach provides a facile route to sulfoximine (B86345) derivatives using readily available and non-hazardous reagents. nih.gov The reaction proceeds at room temperature and demonstrates a broad substrate scope and good functional group tolerance. nih.govnih.gov

For instance, various sulfoxides can be converted to their corresponding sulfoximines in good yields using this method. nih.gov The development of such synthetic methods has been crucial in making sulfoximine-containing compounds more accessible for research and development. nih.gov

Formation of Chiral Epoxides and Diols

The utility of chiral sulfoxides extends to the stereoselective synthesis of valuable building blocks like chiral epoxides and 1,2-diols. The methodology often hinges on the diastereoselective reduction of β-keto sulfoxides, which are readily accessible intermediates. medcraveonline.commedcraveonline.com The stereochemical result of the reduction can be precisely controlled by the choice of reducing agent and the presence or absence of a Lewis acid. medcraveonline.commedcraveonline.com

For instance, the reduction of a β-keto sulfoxide (Rₛ) with a reducing agent like DIBAL-H can proceed via an intramolecular hydride transfer, yielding a specific diastereomer of the corresponding β-hydroxy sulfoxide. medcraveonline.com Conversely, using a combination of a reducing agent like LiAlH₄ or DIBAL-H with a Lewis acid such as zinc chloride (ZnCl₂) can lead to the epimeric alcohol, which is rationalized by the formation of a rigid, six-membered cyclic transition state involving chelation. medcraveonline.com

These β-hydroxy sulfoxides are versatile intermediates that can be transformed into chiral epoxides, which in turn provide access to a wide array of natural products. medcraveonline.com A notable application is the asymmetric synthesis of juvenile hormone II. medcraveonline.com This process involved the diastereoselective alkylation and subsequent carbonyl reduction of a β-keto sulfoxide to produce a β-hydroxy sulfoxide, which was then converted to the target epoxide through routine synthetic steps. medcraveonline.com Similarly, the resulting 1,2-diols from these reductions are key intermediates in the total synthesis of various natural products. medcraveonline.com

Access to Methyl Carbinols

Chiral sulfoxides serve as powerful auxiliaries for the asymmetric synthesis of optically active secondary carbinols, including methyl carbinols. medcraveonline.commedcraveonline.com A significant advantage of this sulfoxide-based methodology is that the crucial asymmetric induction step can be performed late in a synthetic sequence through the stereoselective reduction of a β-keto sulfoxide. medcraveonline.com The configuration of the sulfoxide group, combined with the choice of reducing agent, dictates the stereochemistry of the resulting hydroxyl center. medcraveonline.com

This strategy has been successfully employed in the convergent synthesis of precursors for complex natural products. medcraveonline.com For example, the dimethyl ether (S)-6, a precursor to the naturally occurring macrolide zearalenone, was synthesized using this approach. medcraveonline.com An enantiomerically pure hydroxy sulfoxide, derived from glutaric anhydride (B1165640), was converted into the silyl (B83357) ether of a methyl carbinol intermediate via silyl ether protection and subsequent desulfurization. medcraveonline.com This intermediate was then further elaborated to achieve the final natural product. medcraveonline.com

Synthesis of Alkyne Sulfoxides

The synthesis of alkyne sulfoxides, a relatively rare class of compounds, can be achieved using methods involving β-sulfinyl esters. In a method reported in 2019, sulfenate anions generated in situ from β-sulfinyl esters react with an ethynylbenzoxazolinone (EBX) reagent, which acts as an electrophilic acetylene (B1199291) transfer agent, to form the desired alkyne sulfoxide compounds. mdpi.com

The versatility of sulfoxides in alkyne-related chemistry is further demonstrated by their use as precursors to alkynes themselves. beilstein-journals.org The Fritsch–Buttenberg–Wiechell (FBW) rearrangement of magnesium alkylidene carbenoids provides a convenient route for synthesizing alkynes from carbonyl compounds via one-carbon homologation. beilstein-journals.org In this process, 1-chlorovinyl p-tolyl sulfoxides, which can be prepared from carbonyl compounds, react with isopropylmagnesium chloride. beilstein-journals.org This triggers a sulfoxide/magnesium exchange reaction to generate a magnesium alkylidene carbenoid, which then undergoes the FBW rearrangement to yield the corresponding alkyne with high efficiency. beilstein-journals.org

Specialized Reagent Applications

Enhancement of Polymerase Chain Reaction (PCR) (e.g., Methyl this compound)

Certain sulfoxides have been identified as potent enhancers for the polymerase chain reaction (PCR), particularly for amplifying templates with high GC-content. semanticscholar.org Methyl this compound, an asymmetrical sulfoxide, has been studied for this purpose and has shown exceptional effectiveness, often outperforming the commonly used dimethyl sulfoxide (DMSO). semanticscholar.org It was investigated as a structural analogue between ethyl and propyl sulfoxides. semanticscholar.org Like other sulfoxide additives, it is believed to enhance PCR by interfering with the self-complementarity of DNA, which helps to minimize interfering secondary structures in the template or primers. wikipedia.org This action decreases the thermostability of DNA, which is particularly useful for templates with high GC-content. wikipedia.org

In a comparative study, methyl this compound demonstrated high potency and specificity in the amplification of a 660 bp bovine brain GTP cDNA target (58% GC). semanticscholar.org It was effective over a concentration range of 0.03–0.31 M, with an optimal annealing temperature of 58°C for the tested target. semanticscholar.org

Comparative Performance of PCR Additives (GTP Target) semanticscholar.org
AdditivePotency (Normalized)Specificity (%)Effective Range (M)
Methyl this compound3.331000.03–0.31
Tetramethylene sulfoxide3.681000.28–1.00
Propyl sulfoxide2.821000.15–0.36
DMSO1.00890.75–1.25

Surface Modification in Nanomaterials Science (Thioethers as Sulfoxide Precursors)

Thioethers, the precursors to sulfoxides via oxidation, are increasingly used for surface modification in nanomaterials science, offering a promising alternative to traditional alkanethiols for creating self-assembled monolayers (SAMs). aip.orgnih.gov Thioether-based SAMs exhibit greater stability as they are less susceptible to degradation from oxidation and defects caused by surface etching. aip.orgnih.gov These properties have led to their use in the surface modification and passivation of gold nanoparticles. aip.org Furthermore, when chiral thioethers are tethered to catalytically active surfaces, they can facilitate enantioselective reactions, such as asymmetric hydrogenation. aip.orgnih.govaip.orgresearchgate.net

The thioether precursor to this compound, butyl sec-butyl sulfide (B99878) (BSBS), has been specifically studied to understand how molecular structure, particularly alkyl branching and chirality, affects self-assembly on a gold surface (Au(111)). aip.orgnih.gov Using high-resolution scanning tunneling microscopy (STM) and density functional theory, researchers investigated the adsorption and assembly of BSBS. aip.orgnih.gov A significant finding from these studies was that, unlike other thioethers examined, a racemic mixture of BSBS does not form highly ordered arrays on the gold surface. aip.orgnih.govaip.org This behavior is attributed to weak enantiospecific intermolecular interactions that result in the formation of energetically similar but structurally distinct assemblies. aip.orgnih.govaip.org

Computational and Theoretical Investigations of Sec Butyl Sulfoxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and properties of molecules. It is particularly valuable for studying systems like sec-butyl sulfoxide (B87167), where stereochemistry and subtle electronic effects play a crucial role.

While direct DFT studies on the adsorption of sec-butyl sulfoxide are not extensively documented, research on the analogous compound, butyl sec-butyl sulfide (B99878) (BSBS), provides significant insight into how a sec-butyl group influences surface interactions. aip.orgnih.gov Studies combining DFT with scanning tunneling microscopy (STM) have investigated the adsorption of BSBS on a Au(111) surface. aip.org

DFT calculations determined that the most favorable adsorption site for the sulfur atom of a related thioether, dimethyl sulfide, on Au(111) is the atop site, which is approximately 0.3 eV more stable than hollow or bridge sites. For the larger butyl sec-butyl sulfide, 34 initial configurations were considered to determine the minimum energy adsorption state. rsc.org The most stable DFT-optimized geometry involves the sulfur atom binding near an atop site of a gold atom. rsc.orgresearchgate.net

In a study on (R)-(+)-methyl p-tolyl sulfoxide on Au(111), DFT calculations showed that the sulfur atom is positioned on top of a gold atom with an S–Au distance of around 2.50–2.51 Å. nih.gov The adsorption energy for this sulfoxide was calculated to be between 0.94 and 1.05 eV, depending on the orientation of the aromatic ring relative to the surface. nih.gov These findings suggest that a this compound molecule would likely also adsorb onto the Au(111) surface via a dative bond between its sulfur atom and a single gold atom.

The chirality of this compound, which arises from both the chiral carbon in the sec-butyl group and the stereogenic sulfur center, is a key feature influencing its surface interactions. DFT calculations are instrumental in understanding how this intrinsic chirality directs the binding conformation on a surface.

For the analogous butyl sec-butyl sulfide (BSBS), adsorption onto the Au(111) surface occurs through one of the two lone pairs on the sulfur atom. figshare.com This dative bonding to the surface renders the prochiral sulfur atom a stereocenter, giving rise to surface-bound chirality. figshare.com A racemic mixture of BSBS enantiomers results in four possible stereoisomers on the surface: (R,R'), (R,S'), (S,R'), and (S,S'), where the first designator refers to the sulfur center and the second to the chiral carbon. DFT calculations have been used to determine the relative stability of these diastereomers upon adsorption, which is discussed in section 6.1.4. nih.gov These theoretical analyses, supported by STM imaging, help to identify and differentiate the various surface-bound enantiomers and diastereomers. aip.org

Analysis of charge density distribution provides a detailed picture of the electronic structure and bonding within a molecule. This can be modeled using DFT or determined experimentally from high-resolution X-ray diffraction data. mdpi.commdpi.com For adsorbed molecules, DFT calculations can produce charge density contour maps that visualize bonding and non-bonding electrons.

In the case of butyl sec-butyl sulfide (BSBS) on Au(111), charge density plots confirm that the molecule retains its approximate tetrahedral geometry around the sulfur atom upon adsorption. rsc.orgresearchgate.net The maps clearly show one of the sulfur atom's non-bonding lone pairs forming a dative bond with the gold surface, while the other points away from the surface. aip.orgresearchgate.net

For sulfoxides and sulfones in general, charge density analysis using the Quantum Theory of Atoms in Molecules (QTAIM) allows for the evaluation of intermolecular interactions, such as C-H···O hydrogen bonds and halogen bonds. rsc.org In a study of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, analysis of the electron density at bond critical points (BCPs) was used to quantify the strength of various noncovalent interactions that dictate the crystal packing and molecular conformation. rsc.org Similar analyses for this compound would reveal how the polar S=O group and the alkyl chains engage in intermolecular interactions.

DFT calculations are highly effective for assessing the relative stabilities of different stereoisomers. This is particularly relevant for this compound, which can exist as multiple diastereomers due to its two chiral centers.

Computational studies on sulfoxide-functionalized ruthenium complexes have used DFT to determine the intrinsic energy differences between diastereomers. researchgate.net These calculations revealed significant differences in relative stability depending on the orientation of the substituents around the metal and sulfur centers. researchgate.net

For the closely related butyl sec-butyl sulfide (BSBS) adsorbed on Au(111), DFT calculations have quantified the stability of its four possible stereoisomers. The binding energy was found to be more favorable for the matched-chirality pairs (RR/SS) compared to the mismatched pairs (RS/SR). This energy difference, while small, is sufficient to influence the population distribution of the diastereomers on the surface at low temperatures.

Table 1: Calculated Adsorption Binding Energies for Butyl Sec-Butyl Sulfide (BSBS) Stereoisomers on Au(111)

Stereoisomer ConfigurationCalculated Binding Energy (eV)Relative Stability
RR / SS-0.41More Stable
RS / SR-0.36Less Stable
Data sourced from DFT calculations reported in literature.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For sulfoxides, this includes modeling their formation via oxidation and their subsequent reactions.

The mechanism of sulfide oxidation to sulfoxides has been studied computationally. DFT calculations were used to compare the geometries and energies of isomeric complexes formed during the titanium-catalyzed enantioselective oxidation of sulfides, helping to explain the origin of stereoselectivity. nih.govacs.org Similarly, DFT has been employed to investigate oxygen atom transfer (OAT) reactions catalyzed by models of dimethyl sulfoxide reductase, a molybdoenzyme. lu.secdnsciencepub.com These studies model the full energy profile of the reaction, identifying intermediates and rate-limiting transition states. lu.secdnsciencepub.com

DFT has also been used to explore the mechanisms of other reactions involving sulfoxides, such as their reduction or their conversion to other functional groups like sulfoximines or alkynes. nih.govresearchgate.netbeilstein-journals.org For instance, the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids, generated from 1-chlorovinyl p-tolyl sulfoxides, was studied using DFT calculations to understand the reaction pathway leading to alkynes. beilstein-journals.org

Stereoisomer Stability Assessments

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and dynamic simulations provide insight into the behavior of molecules over time, including their conformational dynamics, transport properties, and interactions in solution.

Molecular dynamics (MD) simulations have been used to study various dialkyl sulfoxides. A study on diethyl sulfoxide (DESO) and ethyl methyl sulfoxide (EMSO) developed a new force field based on ab initio calculations to perform classical MD simulations. rsc.orgrsc.org The simulations revealed that while the thermodynamic properties are similar to the well-studied dimethyl sulfoxide (DMSO), the transport properties differ significantly, with the larger sulfoxides being less mobile and more viscous. rsc.orgrsc.org The dipole reorientation was also found to be 2-4 times slower in DESO and EMSO compared to DMSO. rsc.org Similar MD simulations on dibutyl sulfoxide have been used to rationalize its liquid structure, showing a high degree of dipole-dipole correlation and self-association. osti.gov

Simulations are also combined with experimental data to interpret complex systems. For example, studies on butyl sec-butyl sulfide (BSBS) on Au(111) used DFT data to generate simulated STM images. aip.org Comparing these with experimental images allowed for the unambiguous identification of the four different adsorbed stereoisomers on the surface. aip.org

Quantitative Structure-Activity Relationship (QSAR) Studies Related to Sulfoxides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery and development, as they can predict the activity of novel chemical entities and provide insights into the structural features that influence their therapeutic effects. mdpi.comias.ac.in While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, a significant body of research exists on QSAR of various sulfoxide- and sulfonamide-containing compounds. These studies offer valuable insights into the types of molecular properties that govern the activity of this class of molecules.

The fundamental principle of QSAR is to represent a chemical structure using numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com A mathematical model, often a regression equation, is then developed to link these descriptors to a measured biological response, such as the concentration required to inhibit an enzyme by 50% (IC₅₀). nih.govasm.org

Detailed Research Findings

Several QSAR studies have been conducted on sulfoxide and sulfonamide derivatives, revealing key structural determinants for their biological activities across different therapeutic targets.

A notable example is the 3D-QSAR study on a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate (B1496061) synthetase (DHPS), an important target for anti-infective agents. nih.govasm.org In this study, conventional 2D-QSAR analysis, which correlated activity with parameters like the partition coefficient (log P) and molar refractivity, did not yield a statistically significant model. nih.gov However, a 3D-QSAR approach, specifically Comparative Molecular Field Analysis (CoMFA), produced an excellent model. nih.govasm.org The CoMFA model for a set of 36 analogs yielded a high cross-validated correlation coefficient (q²) of 0.699 and a conventional correlation coefficient (r²) of 0.964, indicating a robust and predictive model. nih.govnih.gov This study highlighted the importance of the three-dimensional steric and electrostatic fields in determining the inhibitory activity of these sulfonamide-containing compounds. nih.govasm.org

Another significant QSAR investigation focused on a series of 91 cyclic sulfone and sulfoxide hydroxyethylamines as inhibitors of the human beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. rsc.orgrsc.org Both 2D-QSAR and group-based QSAR models were developed to identify the crucial structural features for inhibitory activity. rsc.orgrsc.org The study emphasized the importance of various molecular descriptors and validated the models rigorously to ensure their predictive power. rsc.orgresearchgate.net

Furthermore, QSAR models have been developed for pleuromutilin (B8085454) derivatives, some of which contain a sulfoxide moiety, to predict their antibacterial activity. mdpi.com A 3D-QSAR model for these compounds showed a non-cross-validated correlation coefficient (r²) of 0.9836 and a cross-validated correlation coefficient (q²) of 0.7986, demonstrating a strong predictive capability. mdpi.com Such models are valuable for designing new pleuromutilin derivatives with enhanced antibacterial potency. mdpi.com

The descriptors used in these studies typically fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule. In CoMFA, steric fields are calculated to represent the van der Waals interactions between the molecule and a probe atom. mdpi.com

Electronic/Electrostatic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models use electrostatic fields to map these properties. mdpi.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (log P) is a common hydrophobic descriptor. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity. arkat-usa.org

The following data tables summarize the findings from representative QSAR studies on sulfoxide-related compounds.

Table 1: Summary of a 3D-QSAR (CoMFA) Study on Sulfa Drug Inhibitors of P. carinii DHPS

ParameterValueDescription
Number of Compounds 36A dataset of sulfa drugs with a common NHSO₂ group. nih.govnih.gov
Biological Activity IC₅₀The concentration of the drug that inhibits 50% of the DHPS enzyme activity. nih.gov
q² (Cross-validated r²) 0.699A measure of the predictive ability of the model, obtained through leave-one-out cross-validation. nih.govnih.gov
r² (Conventional) 0.964A measure of the goodness of fit of the model to the training set data. nih.govnih.gov
Number of Components 5The number of principal components used in the partial least squares (PLS) analysis. asm.org
Key Findings The 3D steric and electrostatic fields are critical for determining the inhibitory activity. nih.govasm.org

Table 2: Illustrative QSAR Model for Antibacterial Sulfonamides against E. coli

Model EquationStatistical ParametersKey Descriptors
log(1/C) = f(Topological Indices, Indicator Variables) A statistically significant model was developed using multiple linear regression. arkat-usa.orgDistance-based topological indices: Quantify the molecular structure. arkat-usa.orgIndicator variables: Denote the presence or absence of specific substituents. arkat-usa.org
Key Finding The model indicated that hydrophobic interactions (logP) were not a primary driver of activity, suggesting that binding to the active site is not dominated by hydrophobicity. arkat-usa.org

Table 3: Summary of a QSAR Study on Cyclic Sulfone/Sulfoxide BACE1 Inhibitors

ParameterDetailsReference
Compound Class Cyclic sulfone and sulfoxide hydroxyethylamines rsc.orgrsc.org
Number of Compounds 91A congeneric series of inhibitors. rsc.orgrsc.org
Target Human BACE1 enzyme rsc.orgrsc.org
QSAR Methods 2D-QSAR and Group-Based QSAR rsc.orgrsc.org
Validation Rigorously validated using multiple metrics, including mean absolute error (MAE)-based criteria. rsc.orgresearchgate.net
Outcome The models identified key structural features and substructures that are favorable or unfavorable for hBACE1 inhibitory activity. rsc.org

These studies collectively demonstrate the utility of QSAR in understanding the structure-activity landscape of sulfoxide-containing molecules. The insights gained from such computational investigations are crucial for the rational design of new and more potent therapeutic agents.

Advanced Analytical Techniques for the Characterization of Sec Butyl Sulfoxide

Chromatographic Methods

Chromatographic techniques are indispensable for the separation of sec-butyl sulfoxide (B87167) from reaction mixtures and for the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) (including Chiral HPLC for Enantiomeric Excess Determination)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sulfoxides. For the specific challenge of separating the enantiomers of sec-butyl sulfoxide, chiral HPLC is the method of choice. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of chiral sulfoxides. mdpi.com These columns, under normal-phase or reversed-phase conditions, can effectively separate the (R)- and (S)-enantiomers. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol (B145695), is critical for achieving optimal separation. yakhak.org The enantiomeric excess (ee) is then determined by integrating the peak areas of the two enantiomers in the chromatogram. researchgate.net

In some studies, macrocyclic antibiotic-based CSPs, such as those utilizing teicoplanin, have also demonstrated excellent chiral recognition capabilities for various sulfoxides. researchgate.netillinois.edu These columns can be operated in polar-organic, normal-phase, and reversed-phase modes, offering flexibility in method development. uni-muenchen.de

Table 1: Representative Chiral HPLC Conditions for the Separation of Alkyl Aryl Sulfoxide Enantiomers

ParameterCondition
Column Chiralpak® ID
Mobile Phase Acetonitrile (100%)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 15.9 min
Retention Time (S-enantiomer) 18.5 min

Note: This data is representative for a chiral alkyl aryl sulfoxide and is based on a published method. nih.govacs.org Specific retention times for this compound may vary.

Gas Chromatography (GC) (for Conversion and Enantioselectivity Monitoring)

Gas Chromatography is a powerful technique for monitoring the progress of reactions involving volatile compounds. In the context of this compound synthesis, GC can be used to determine the conversion of the starting sulfide (B99878) to the sulfoxide. For the analysis of chiral sulfoxides, specialized chiral capillary columns are required.

Derivatized cyclodextrin-based chiral stationary phases have proven effective for the gas chromatographic separation of a variety of chiral sulfoxides. umb.edu These separations are influenced by temperature, with lower elution temperatures generally leading to greater enantioselectivity. chromatographyonline.com The enantioselectivity of a reaction can be monitored by analyzing the peak areas of the two enantiomers in the resulting chromatogram. In some cases, derivatization of the sulfoxide may be necessary to improve its volatility and chromatographic behavior.

Table 2: Representative GC Conditions for Enantioselective Analysis of Chiral Sulfoxides

ParameterCondition
Column 2,3-diethyl-6-t-butyldimethylsilyl-β-cyclodextrin
Carrier Gas Helium
Injector Temperature 250 °C
Detector Mass Spectrometer (MS)
Temperature Program Optimized for specific analyte separation

Note: This data is based on a study of various chiral sulfoxides. nih.gov The specific conditions for this compound would need to be optimized.

Hyphenated Techniques (e.g., HPLC-MS/MS, HPLC-ICP-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide enhanced selectivity and sensitivity for the analysis of complex mixtures.

HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for the identification and quantification of this compound, especially in biological matrices or complex reaction mixtures. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. This allows for the selection of a specific parent ion and the monitoring of its characteristic fragment ions (Multiple Reaction Monitoring - MRM), providing high specificity and reducing background noise. nih.gov This technique is valuable for studying the metabolism of sulfoxide-containing compounds, including oxidation to the corresponding sulfone. clu-in.org

HPLC-ICP-MS/MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry) is an advanced technique for the speciation of sulfur-containing compounds. While not commonly used for routine analysis of a specific compound like this compound, it is a powerful tool for studying the distribution of different sulfur species in a sample. yakhak.orgumb.edus-a-s.orgrsc.orgucc.ie The ICP-MS/MS detector offers high sensitivity and can overcome polyatomic interferences that can affect sulfur detection.

GC-MS (Gas Chromatography-Mass Spectrometry) is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. For the analysis of this compound, GC-MS can confirm the identity of the compound by its mass spectrum and can be used to quantify it in a mixture. ingentaconnect.com Derivatization may be employed to enhance the volatility of the sulfoxide for GC analysis. carlroth.com

Table 3: Representative HPLC-MS/MS Parameters for Sulfoxide Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 2500 V
Curtain Gas 43 psi
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 60 psi
Temperature 450 °C
MRM Transition (example) [M+H]+ → fragment ion

Note: These are optimized source parameters for a tandem mass spectrometer and would be specific to the instrument and the analyte. nih.gov

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are the primary methods used for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁹⁵Mo NMR)

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.

¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of this compound. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are unique to the molecule's structure. The diastereotopic protons adjacent to the chiral sulfur atom can often be distinguished in the ¹H NMR spectrum. The chemical shifts of the carbon atoms are also sensitive to the electronic environment, with the carbon atoms of the sec-butyl group exhibiting characteristic signals. illinois.edursc.orgpaulussegroup.compitt.edumit.edursc.orgliverpool.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (terminal) ~0.9~11
CH₂ ~1.5 - 1.8~24
CH (chiral center) ~2.5 - 2.8~55-60
CH₃ (on chiral center) ~1.2~13-16

Note: These are predicted values based on data for analogous alkyl sulfoxides. windows.net Actual values may vary depending on the solvent and experimental conditions.

⁹⁵Mo NMR is a specialized technique that can be employed to study the catalytic species involved in the synthesis of sulfoxides, particularly in molybdenum-catalyzed oxidation reactions. The chemical shift of ⁹⁵Mo is sensitive to the coordination environment of the molybdenum atom, providing insights into the structure of the active catalyst and the reaction mechanism. sigmaaldrich.comscribd.com

Infrared (IR) and Raman Spectroscopy (including Time-Resolved Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

IR and Raman Spectroscopy are used to identify the characteristic vibrations of the bonds within this compound. The most prominent and diagnostic absorption in the IR spectrum of a sulfoxide is the strong S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹. s-a-s.orglibretexts.orgcore.ac.uk The exact frequency can be influenced by the electronic and steric effects of the alkyl groups. Other characteristic bands include C-H stretching, bending, and rocking vibrations of the sec-butyl group. osti.gov Raman spectroscopy provides complementary information, particularly for the less polar bonds. researchgate.netcore.ac.uk

Table 5: Characteristic Infrared Absorption Frequencies for Alkyl Sulfoxides

Vibrational ModeFrequency Range (cm⁻¹)Intensity
S=O Stretch 1070 - 1030Strong
C-H Stretch (sp³) 2960 - 2850Medium to Strong
C-H Bend (CH₃) 1470 - 1440 & 1380 - 1360Medium
C-S Stretch 700 - 600Weak to Medium

Note: This table provides general ranges for alkyl sulfoxides. s-a-s.orglibretexts.org

Time-Resolved Raman Spectroscopy is an advanced technique that can be used to study the dynamics of chemical reactions in real-time. mdpi.comnih.govlibretexts.org While specific studies on this compound may be limited, this technique has been applied to investigate processes like solvation dynamics around sulfoxide groups, providing insights into intermolecular interactions and reaction mechanisms on very short timescales. mdpi.com

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a versatile technique for studying molecules containing chromophores, which are parts of the molecule that absorb light in the UV-Vis range. While specific UV-Vis absorption spectra for pure this compound are not extensively detailed in the surveyed literature, the technique is instrumental in studying its interactions and reactions.

UV-Vis spectroscopy is frequently employed to monitor chemical processes involving sulfoxides. For instance, it can be used to track the kinetics of oxidation reactions where a sulfide is converted to a sulfoxide, or the subsequent oxidation to a sulfone. researchgate.net The formation and stability of metal complexes incorporating this compound as a ligand are also effectively studied using this method. Research on ruthenium complexes, such as [Ru(NH3)5(this compound)]³⁺, utilizes UV-Vis spectroscopy to characterize the electronic transitions within the complex and to study linkage isomerism, where the sulfoxide can bind through either the sulfur or oxygen atom. researchgate.net The charge-transfer absorption maxima observed in these spectra provide critical information about the electronic structure and the nature of the metal-ligand bond. researchgate.net

Furthermore, in chromatographic applications like High-Performance Liquid Chromatography (HPLC), a UV detector can be used for the quantification of related sulfur compounds, indicating its utility in purity assessments where sulfoxides may be present as an analyte or impurity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. uab.pt When analyzing this compound, XPS provides insight into the core-level binding energies of its constituent atoms: carbon (C 1s), oxygen (O 1s), and sulfur (S 2p).

The binding energy of a core electron is sensitive to the chemical environment of the atom. For a sulfoxide, the sulfur atom is in a higher oxidation state than in a sulfide, resulting in a characteristic shift in the S 2p binding energy. Studies on various organic sulfoxides show a dominant, intense absorption peak in their sulfur K-edge X-ray absorption spectra, which is shifted to a higher energy compared to their sulfide counterparts. scribd.com For general sulfoxide moieties, the binding energy for the S 2p3/2 photoelectron line is approximately 165.8 eV. ingentaconnect.com The O 1s spectrum would show a peak corresponding to the sulfoxide oxygen, while the C 1s spectrum would resolve the different carbon environments in the sec-butyl group.

In practice, XPS is often used to characterize solid materials that interact with sulfoxides, such as catalysts for their synthesis or reduction. guidechem.com In such studies, XPS can confirm the presence and chemical state of elements on the catalyst surface, although this provides indirect information about the sulfoxide itself. guidechem.com

ElementCore LevelApproximate Binding Energy (eV)Notes
SulfurS 2p~165.8The binding energy is characteristic of the sulfoxide functional group and is higher than that of sulfides due to the higher oxidation state of sulfur. ingentaconnect.com
CarbonC 1s~285.0Assigned to the alkyl carbons in the sec-butyl group. The reference for adventitious carbon is often set to 284.6-285.0 eV. guidechem.com
OxygenO 1s~532.0Corresponds to the oxygen atom in the S=O bond.

Note: The binding energies are general approximations for sulfoxide groups and can vary slightly based on the specific molecular environment and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, MS can confirm its molecular weight and provide structural information through analysis of its fragmentation patterns.

Electron ionization (EI) is a common MS technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for a related compound, methyl this compound, would correspond to its molecular weight. Subsequent fragmentation can occur through pathways such as alpha-cleavage or rearrangements, yielding characteristic smaller ions.

In a study involving various water-soluble n-alkyl sulfoxides, methyl this compound was specifically included for analysis. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are also applicable for the analysis of such compounds, particularly in biological contexts. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable method, often used to identify sulfoxides after their reduction to the corresponding, more volatile sulfides. researchgate.net

While a specific mass spectrum for this compound is not detailed in the provided search results, the table below shows data for a structurally similar compound, di-sec-butyl sulfide, which is the unoxidized precursor.

Electron Ionization Mass Spectrum Data for Di-sec-butyl sulfide (Analogous Compound)

m/z (Mass-to-Charge Ratio) Interpretation
146 Molecular Ion (M⁺)
89 Fragment corresponding to [M - C4H9]⁺

Source: Based on data for di-sec-butyl sulfide. chemistry-chemists.com The fragmentation of this compound would differ due to the presence of the oxygen atom.

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques provide information about the morphology, topography, and composition of materials at the micro- and nanoscale. While these methods are not typically used to analyze the bulk structure of a pure liquid or amorphous compound like this compound, they are crucial for characterizing solid materials and surfaces that are used in its synthesis or with which it interacts.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface topography, while Energy-Dispersive X-ray Spectroscopy (EDX), an analytical technique integrated with SEM, provides elemental analysis of the sample.

In the context of this compound, SEM and EDX are not used to visualize the molecule itself but are applied to study solid materials involved in its reactions. For example, research on the catalytic oxidation of sulfides to sulfoxides or the reduction of sulfoxides employs these techniques extensively. SEM images reveal the morphology, particle size, and dispersion of catalysts on their supports (e.g., cobalt compounds on alumina). guidechem.comresearchgate.net Concurrently, EDX analysis provides the elemental composition of these catalysts, confirming the presence of active metals (like molybdenum or vanadium) and other elements on the support material, which is critical for understanding the catalyst's structure and activity. guidechem.com

Scanning Tunneling Microscopy (STM) (for Surface Adsorption and Self-Assembly)

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image conductive surfaces with atomic resolution. It is exceptionally well-suited for studying how individual molecules adsorb onto a surface and organize into larger structures, known as self-assembled monolayers.

While direct STM studies on this compound were not found in the surveyed literature, extensive research has been conducted on the closely related butyl sec-butyl sulfide on gold surfaces (Au(111)). These studies provide a framework for understanding how such molecules might behave. The sulfide molecules adsorb on the gold surface and can form ordered or disordered arrays depending on factors like intermolecular forces and chirality.

For this compound, the presence of the polar sulfoxide (S=O) group would significantly alter its interaction with the surface and with neighboring molecules compared to a sulfide. The oxygen atom would introduce the possibility of stronger dipole-dipole interactions and potentially different hydrogen bonding capabilities, which would dictate the nature of its self-assembly. An STM investigation would aim to resolve the orientation of individual this compound molecules on the surface and characterize the structure of any self-assembled patterns, providing fundamental insights into its interfacial behavior.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG))

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are crucial techniques for assessing the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTG provides the first derivative of the TGA curve, highlighting the rate of mass loss.

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET))

The Brunauer–Emmett–Teller (BET) analysis is a standard method for determining the specific surface area of a solid material by measuring the physical adsorption of a gas, typically nitrogen, on its surface. This technique is particularly important for materials where surface interactions are critical, such as in catalysis or adsorption applications.

A thorough search of scientific databases and patent literature did not yield any studies that have performed BET analysis on this compound. As a result, there is no available data on its specific surface area, pore volume, or pore size distribution. Such analysis would be most relevant if this compound were to be used in a solid or adsorbed state where surface characteristics are a key parameter.

Specialized Analytical Assays (e.g., Fluorescence-based, Adrenaline-based, Enzyme Inhibition Assays)

Specialized assays are employed to understand the interaction of a compound with biological systems or its effect on specific chemical reactions. For sulfoxides, these can include assays related to their role as PCR enhancers or as inhibitors of specific enzymes.

Fluorescence-based Assays:

Research has shown that certain low molecular weight sulfoxides can act as enhancers in the Polymerase Chain Reaction (PCR), a fundamental technique in molecular biology that often utilizes fluorescence for the detection of amplified DNA. In a study investigating novel PCR-enhancing compounds, methyl this compound was examined for its ability to improve the amplification of GC-rich templates. researchgate.net It was found that this compound, at specific concentrations, improved the specificity and efficiency of the PCR amplification. researchgate.net The effective concentration range for methyl this compound in these assays is detailed in the table below.

Table 1: Concentration Range of Methyl this compound for PCR Enhancement
CompoundEffective Concentration Range (M)Observed EffectReference
Methyl this compound0.03 – 0.3Improves specificity and efficiency of PCR researchgate.net

Enzyme Inhibition Assays:

The sulfoxide functional group is a key feature in several pharmacologically active molecules and has been identified as a pharmacophore for the inhibition of certain enzymes. For instance, studies have shown that various alkyl sulfoxides can act as competitive inhibitors of soluble epoxide hydrolase (sEH). nist.gov Another study demonstrated that the enantiomeric excess of a chiral sulfoxide, methyl p-tolyl sulfoxide, could be determined by its ability to inhibit horse liver alcohol dehydrogenase. researchgate.net

While these findings suggest that this compound may exhibit inhibitory activity against certain enzymes, specific IC50 or Ki values from enzyme inhibition assays for this compound are not available in the reviewed literature. A study on the antiproliferative activity of a series of N-sec-butyl substituted benzimidazoles against a breast cancer cell line reported IC50 values for these derivatives, with the most potent being N-sec-butyl-2-phenylbenzimidazole at 29.7 µM. tandfonline.com However, this activity is associated with the larger benzimidazole (B57391) structure and not the isolated this compound.

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